Krn-633

Catalog No.
S548155
CAS No.
286370-15-8
M.F
C20H21ClN4O4
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Krn-633

CAS Number

286370-15-8

Product Name

Krn-633

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26)

InChI Key

VPBYZLCHOKSGRX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

KRN 633, KRN-633, KRN633, N-(2-chloro-4-((6,7-dimethoxy-4-quinazolinyl)oxy)phenyl)-N'-propylurea

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl

The exact mass of the compound VEGF receptor tyrosine kinase inhibitor III is 416.12513 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

KRN633 functions as an ATP-competitive inhibitor that selectively targets the tyrosine kinase activity of VEGFRs, with high specificity for VEGFR-1, VEGFR-2, and VEGFR-3 [1] [2]. The following diagram illustrates the core VEGF-VEGFR2 signaling pathway and the inhibition points for KRN633.

f KRN633 inhibits VEGFR2 signaling pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Dimerization Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCg Autophosphorylation->PLCg Phosphorylation PKT PKT Autophosphorylation->PKT Phosphorylation MEK MEK PLCg->MEK Survival Survival PKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration KRN633 KRN633 KRN633->Dimerization Inhibits KRN633->Autophosphorylation Inhibits

KRN633 binds competitively to the ATP-binding site within the tyrosine kinase domain of VEGFRs, preventing receptor autophosphorylation and subsequent downstream signaling [3] [2]. The primary consequences of this inhibition are:

  • Inhibition of key cellular processes: KRN633 blocks VEGF-induced phosphorylation of MAP kinases (ERK1 and ERK2), leading to suppression of endothelial cell proliferation, migration, and tube formation [1] [2].
  • Specificity for VEGF signaling: KRN633 potently inhibits VEGF-dependent signaling but shows minimal effects on bFGF (FGF)-driven pathways, highlighting its selective anti-angiogenic action [2].

Quantitative Inhibition Profile

The selectivity and potency of KRN633 have been characterized through cell-free kinase assays and cellular studies.

Table 1: Kinase Inhibition Profile of KRN633

Kinase Target IC₅₀ (nM) Assay Type Reference
VEGFR-1 (Flt-1) 170 Cell-free kinase assay [2]
VEGFR-2 (KDR) 160 Cell-free kinase assay [2]
VEGFR-3 (Flt-4) 125 Cell-free kinase assay [2]
PDGFR-α 965 Cell-free kinase assay [2]
c-Kit 4330 Cell-free kinase assay [2]
VEGFR-2 Phosphorylation (HUVECs) 1.16 Cellular assay (HUVECs) [1] [2]
HUVEC Proliferation (VEGF-driven) 14.9 Cellular assay (HUVECs) [2]

Table 2: Key In Vivo Efficacy Findings

Tumor Model (Species) Dosing Regimen Efficacy Outcome Reference
Various xenografts (mice/rats) 100 mg/kg, once daily (p.o.) Significant tumor growth inhibition [2]
HT29 xenograft 100 mg/kg, twice daily (p.o.) ~90% tumor growth inhibition [2]
Well-established tumors (mice/rats) Not specified Tumor regression observed [1]

Experimental Models & Protocols

KRN633 effects have been validated across multiple experimental models, with detailed protocols available for key assays.

Table 3: Representative Experimental Protocols

Assay Type Key Protocol Parameters Application & Readout
In vitro Kinase Assay Recombinant kinase, ATP concentration: 1 μM, KRN633 concentration range: 0.3 nM - 10 μM, quadruplicate measurements [2]. Determine IC₅₀ values against purified VEGFRs.
Cell Proliferation (HUVEC) Cell line: HUVECs, concentrations: 0.01 to 10 μM, incubation: 96 hours, viability measurement: WST-1 reagent [2]. Measure inhibition of VEGF-driven endothelial cell proliferation.
In vivo Tumor Xenograft Models: A549, HT29, DU145, etc., animals: athymic mice/rats, administration: oral gavage, dosing: 20-100 mg/kg [1] [2]. Evaluate anti-tumor efficacy and effect on tumor vasculature.
Retinal Angiogenesis Model Animal: Neonatal rodents, dosing: 5 mg/kg (similar inhibitor), administration: subcutaneous, readout: vascular patterns via immunohistochemistry [4] [5]. Study effects on physiological angiogenesis and vascular patterning.

Key Research Applications and Considerations

  • Angiogenesis Research: KRN633 is used to inhibit VEGF signaling in developmental models, such as studying retinal vascular patterning in neonatal rodents [4] [5].
  • Tumor Vascularization Studies: The compound allows investigation of tumor vessel structure and function, with histological analyses showing reduced endothelial cell numbers and decreased vascular permeability in treated xenografts [1].
  • Considerations for Experimental Use: KRN633 is typically prepared in DMSO for in vitro studies. For in vivo administration, it can be formulated as a homogeneous suspension using 0.5% methylcellulose and 0.2% Tween 80 [2]. Repeated administration in some models can induce phenotypic changes in endothelial cells and pericytes, potentially contributing to resistance mechanisms [4].

References

Comprehensive Technical Guide to VEGFR2 Tyrosine Kinase Inhibitors: Mechanisms, Development, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VEGFR2 Biology and Therapeutic Significance

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a transmembrane receptor tyrosine kinase that serves as the primary signaling mediator for angiogenesis in both physiological and pathological contexts. With a molecular weight of 200-230 kDa, VEGFR2 is encoded by a gene located at chromosome locus 4q11-12 and consists of 1,356 amino acids arranged in several distinct structural domains [1] [2]. The receptor exists in three forms: a non-glycosylated version (150 kD), an intermediate glycosylated form (200 kD), and a fully mature glycosylated receptor (230 kD), with only the mature form capable of initiating intracellular signal transduction [2]. VEGFR2 is predominantly expressed on vascular endothelial cells and has been firmly confirmed to be overexpressed in various types of cancer, making it a compelling therapeutic target for anti-angiogenic strategies [1] [3].

The significance of VEGFR2 in pathological contexts stems from its central role in tumor angiogenesis, where it supports the development of an abnormal, leaky, and disorganized tumor vasculature that facilitates tumor growth and metastasis [2]. Beyond oncology, VEGFR2 signaling contributes to ocular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic retinopathy, where abnormal blood vessel growth leads to visual impairment [4] [5]. The development of VEGFR2 tyrosine kinase inhibitors (TKIs) represents a major advancement in targeted therapy, offering a strategic approach to suppress pathological angiogenesis while potentially minimizing off-target effects [1] [3]. This guide provides a comprehensive technical overview of VEGFR2 signaling mechanisms, inhibitor classification, experimental methodologies, and therapeutic applications for researchers and drug development professionals.

VEGFR2 Signaling Pathways and Molecular Mechanisms

Structural Basis of VEGFR2 Activation

VEGFR2 consists of several key structural domains that facilitate its activation and signaling capabilities: an extracellular ligand-binding domain with seven immunoglobulin-like domains (IgD), a single transmembrane domain, a juxtamembrane domain, a tyrosine kinase domain (TKD) with an approximately 80-residue insert, and a carboxyl terminus [3]. The extracellular domain is responsible for VEGF binding, while the intracellular tyrosine kinase domain enables downstream signal transduction through phosphorylation events. The activation of VEGFR2 follows a ligand-induced dimerization model where VEGF binding induces conformational changes that promote receptor dimerization, leading to autophosphorylation of specific tyrosine residues within the intracellular domain [3].

The key phosphorylation sites in human VEGFR2 include Y951, Y1054, Y1059, Y1175, and Y1214, with Y1175 and Y1214 serving as the primary autophosphorylation sites [1]. Phosphorylation at these residues creates docking sites for adaptor proteins and initiates multiple downstream signaling cascades. The catalytic domain of VEGFR2 forms a bi-lobed structure with a small N-lobe and a large C-lobe, containing several functionally distinct regions: hydrophobic region I (encapsulated by residues Leu840, Phe918, and Gly922), hydrophobic region II (encapsulated by residues Leu889, Ile892, Val898, and Ile1044), and a linker region (encapsulated by residues Ala866, Val914, Leu1035, and Cys1045) [3]. These structural elements collectively create the binding pocket for ATP and small-molecule inhibitors.

Downstream Signaling Cascades

Upon VEGF binding and subsequent phosphorylation, VEGFR2 activates several critical downstream signaling pathways that regulate endothelial cell behavior:

  • PLCγ/PKC/Raf/MEK/ERK Pathway: This pathway initiates with phospholipase Cγ (PLCγ) activation, leading to protein kinase C (PKC) activation, which subsequently stimulates the Ras/Raf/MEK/ERK cascade, ultimately promoting endothelial cell proliferation [1].

  • PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to Akt phosphorylation, which enhances endothelial cell survival and prevents apoptosis [5] [1].

  • Src/FAK Pathway: Src family kinases and focal adhesion kinase (FAK) activation regulates vascular permeability and endothelial cell migration [2].

The following diagram illustrates the core VEGFR2 signaling pathway and its downstream effects:

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCγ PLCγ VEGFR2->PLCγ Activation PI3K PI3K VEGFR2->PI3K Activation Src Src VEGFR2->Src Activation PKC PKC PLCγ->PKC Activation Akt Akt PI3K->Akt Activation FAK FAK Src->FAK Activation Permeability Permeability Src->Permeability Ras Ras PKC->Ras Activation Survival Survival Akt->Survival Migration Migration FAK->Migration Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Proliferation ERK->Proliferation

VEGFR2 signaling pathway and cellular responses.

Regulatory Mechanisms and Trafficking

VEGFR2 signaling is subject to complex regulatory mechanisms, including receptor trafficking and compartmentalization. Unlike many receptor tyrosine kinases that reside primarily at the cell surface, approximately 40% of VEGFR2 exists in an intracellular endocytic compartment under basal conditions [6]. Following ligand stimulation, VEGFR2 undergoes clathrin-mediated endocytosis and can continue to signal from endosomal compartments, which impacts the duration and magnitude of downstream signaling outputs [6]. Computational models have demonstrated that the endosomal pool of VEGFR2 makes the ERK activation network less sensitive to perturbations in VEGF dosage, providing a regulatory mechanism for signal modulation [6].

Additionally, the presentation of VEGF in soluble versus extracellular matrix-bound forms significantly influences signaling outcomes. When endothelial cells are stimulated by fibronectin-bound VEGF, intracellular ERK phosphorylation is greater in magnitude and more sustained compared to stimulation by soluble VEGF, suggesting that matrix-bound VEGF may represent a more potent stimulus [6]. This phenomenon has important implications for understanding VEGF signaling in physiological contexts where the growth factor is often associated with the extracellular matrix.

Classification and Mechanisms of VEGFR2 Inhibitors

Structural and Functional Classes

VEGFR2 tyrosine kinase inhibitors can be classified into three main categories based on their binding modes and interactions with the kinase domain:

Table 1: Classification of VEGFR2 Tyrosine Kinase Inhibitors

Type Binding Mode Key Structural Features Representative Inhibitors Selectivity Considerations
Type I Binds to active "DFG-in" conformation; competes with ATP Flat heteroaromatic ring system forming hydrogen bonds with Cys919; occupies adenine region Sunitinib, Pazopanib, Axitinib Lower selectivity due to conserved ATP-binding site across kinases
Type II Binds to inactive "DFG-out conformation; occupies hydrophobic back pocket Central aryl ring spacer; functional groups (amides/ureas) forming hydrogen bonds with Glu885 and Asp1046 Sorafenib, Lenvatinib, Regorafenib Improved selectivity from extension into less conservative allosteric pocket
Type III Covalent inhibitors; irreversibly bind to specific cysteine residues Reactive groups that form covalent bonds with cysteine residues in the active site Vatalanib High selectivity but potential immunogenicity concerns

Type I inhibitors are characterized as ATP-competitive inhibitors that generate hydrophobic interactions with the adenine region and form one to three hydrogen bonds with surrounding residues at the active site [3]. These inhibitors target the active conformation of the kinase and represent the most common class among approved VEGFR2 inhibitors. Type II inhibitors extend into a hydrophobic allosteric pocket adjacent to the ATP-binding site, which is only accessible when the kinase adopts an inactive conformation [3]. This binding mode often provides improved potency and selectivity compared to Type I inhibitors. Type III inhibitors, also known as covalent inhibitors, exert their pharmacological functions through irreversibly binding to cysteines at specific sites on the kinases, offering prolonged target engagement but potentially raising immunogenicity concerns [3].

Pharmacophore Model and Key Interactions

The co-crystal structures of VEGFR2 complexed with various inhibitors reveal consistent pharmacophoric characteristics across different chemical scaffolds:

  • A flat heteroaromatic ring system that occupies the ATP-binding pocket through formation of a key hydrogen bond with the Cys919 residue in the hinge region. Nitrogen atoms in this system are preferred for optimal hydrogen bonding [3].
  • A central aryl ring or spacer that occupies the linker region between the ATP-binding pocket and the DFG domain of the enzyme [1] [3].
  • Functional groups such as amides or ureas that form two hydrogen bonds with the side chain of Glu885 residue in the C-helix and the backbone NH of Asp1046 residue in the DFG motif [3].
  • A terminal hydrophobic moiety that occupies the allosteric hydrophobic back pocket, enhancing binding affinity and selectivity, particularly for Type II inhibitors [3].

The spatial arrangement of these features typically involves three to five bond spacers between the heteroaromatic system and the hydrogen bond donor/acceptor regions, which has been shown to provide optimal VEGFR2 inhibition based on molecular modeling studies [1]. This pharmacophore model serves as a valuable blueprint for structure-based drug design of novel VEGFR2 inhibitors.

Experimental Methods for VEGFR2 Inhibitor Evaluation

Binding and Biochemical Assays
4.1.1 Virtual Screening and Molecular Modeling

Objective: To identify potential VEGFR2 inhibitors through computational approaches and predict binding modes and affinities.

Protocol:

  • Retrieve the crystal structure of VEGFR2 (e.g., PDB ID: 2OH4) from the Protein Data Bank and prepare it by removing water molecules, adding hydrogen atoms, and performing energy minimization using software such as Chimera or PyMOL [2].
  • Prepare compound libraries for screening by converting structures to appropriate formats (e.g., .pdbqt) and filtering for drug-likeness using Lipinski's Rule of Five via tools like FAF4drug online webserver [2].
  • Define the binding site grid based on known active site residues (Glu883, Val914, Cys917, Asp1044, and Phe1045) and perform preliminary docking using algorithms such as AUTODOCK4 with exhaustiveness values of 16 for initial screening [2].
  • Conduct refined docking with higher exhaustiveness (e.g., 64) and implement induced fit docking (IFD) approaches to account for receptor flexibility, using force fields like Amber or CHARMM for more accurate binding pose prediction [2].
  • Validate docking protocols by re-docking known inhibitors and comparing with experimental structures (RMSD < 2.0 Å indicates acceptable performance).
  • Analyze binding interactions focusing on key hydrogen bonds with Cys919, Glu885, and Asp1046, as well as hydrophobic interactions in the allosteric pocket.

Advanced Applications: Molecular dynamics simulations (100-200 ns) using software like GROMACS or AMBER to assess complex stability, binding free energy calculations using MM-GBSA or MM-PBSA methods, and binding pathway analysis through accelerated molecular dynamics [2].

4.1.2 In Vitro Kinase Assays

Objective: To quantitatively evaluate the inhibitory potency of compounds against VEGFR2 kinase activity.

Protocol:

  • Express and purify the recombinant tyrosine kinase domain of VEGFR2 using baculovirus expression systems in insect cells or bacterial expression systems [1].
  • Perform kinase assays using appropriate substrates (e.g., poly(Glu:Tyr) peptides) in reaction buffer containing ATP at Km concentration, MgCl₂, MnCl₂, DTT, and phosphatase inhibitors.
  • Incubate inhibitors with the enzyme for 15-30 minutes prior to addition of ATP substrate to allow for binding equilibrium.
  • Detect phosphorylation using methodologically diverse approaches:
    • Radioisotopic assays: Use [γ-³²P]ATP and measure incorporation into substrates by scintillation counting after filtration or capture on phosphocellulose plates.
    • Luminescence-based assays: Utilize ADP-Glo Kinase Assay to measure ADP formation as a proxy for kinase activity.
    • ELISA-based formats: Use phospho-specific antibodies against tyrosine residues to quantify substrate phosphorylation.
  • Determine IC₅₀ values by testing compound concentrations across a range of at least 5 orders of magnitude (typically 0.1 nM to 100 μM) and fitting data to a four-parameter logistic equation using nonlinear regression.
  • Assess selectivity by profiling against related kinases (VEGFR1, VEGFR3, PDGFR, FGFR, etc.) and broader kinase panels (e.g., 50-100 diverse kinases).
Cellular and In Vivo Assays
4.2.1 Cellular Proliferation and Tube Formation Assays

Objective: To evaluate the functional effects of VEGFR2 inhibitors on endothelial cell responses relevant to angiogenesis.

Protocol:

  • Cell Culture: Maintain human umbilical vein endothelial cells (HUVECs) in Endothelial Cell Growth Medium-2 BulletKit at 37°C with 5% CO₂, using passages 3-8 for experiments [7].
  • Proliferation Assay: Seed HUVECs in 96-well plates (5,000 cells/well), serum-starve for 4-6 hours, then treat with compounds in medium containing 10-50 ng/mL VEGF-A165. After 48-72 hours, measure viability using MTT, WST-1, or CellTiter-Glo assays. Normalize data to VEGF-stimulated controls without inhibitor.
  • Migration Assay: Perform wound healing assays by creating a scratch in confluent HUVEC monolayers using a pipette tip or specialized inserts. Treat with inhibitors and monitor wound closure over 12-24 hours using live-cell imaging. Alternatively, use Boyden chamber assays with VEGF as a chemoattractant.
  • Tube Formation Assay: Plate HUVECs on growth factor-reduced Matrigel in the presence of VEGF and inhibitors. After 4-8 hours, quantify network formation by measuring total tube length, number of branches, and enclosed areas using image analysis software (e.g., ImageJ Angiogenesis Analyzer).
  • Western Blot Analysis: Assess VEGFR2 signaling pathway inhibition by analyzing phosphorylation of VEGFR2 (Y1175), ERK1/2, and Akt in HUVEC lysates after VEGF stimulation and inhibitor treatment.
4.2.2 In Vivo Angiogenesis Models

Objective: To evaluate anti-angiogenic efficacy of VEGFR2 inhibitors in physiological relevant models.

Protocol:

  • Laser-Induced Choroidal Neovascularization (CNV) Model:
    • Anesthetize C57BL/6J mice (8-12 weeks old) and dilate pupils.
    • Perform laser photocoagulation (532 nm wavelength, 100-150 mW power, 100 ms duration) around the optic nerve to rupture Bruch's membrane [5].
    • Randomize animals to treatment groups and administer inhibitors via intravitreal injection, subconjunctival injection, or systemic delivery.
    • After 7-14 days, harvest eyes and label choroidal vasculature with isolectin B4 or prepare retinal flat mounts.
    • Quantify CNV lesion size using fluorescence microscopy and image analysis software [5].
  • Subrenal Capsule Assay or Matrigel Plug Assay:
    • Implant growth factor-reduced Matrigel containing VEGF and heparin subcutaneously in mice.
    • Treat animals with inhibitors daily for 7-14 days.
    • Excise plugs, measure hemoglobin content using Drabkin's reagent, or perform histological analysis with endothelial cell markers (CD31).
  • Xenograft Tumor Models:
    • Implant cancer cells (e.g., human HCC cell lines) subcutaneously or orthotopically in immunodeficient mice.
    • When tumors reach 100-200 mm³, randomize to treatment groups.
    • Administer VEGFR2 inhibitors orally or intraperitoneally at determined doses and schedules.
    • Monitor tumor growth, assess microvessel density by CD31 immunohistochemistry, and evaluate metastasis [7].

Therapeutic Applications and Clinical Implications

Oncology Applications

VEGFR2 inhibitors have demonstrated significant clinical utility across various cancer types, particularly in settings where angiogenesis plays a dominant role in disease progression:

  • Hepatocellular Carcinoma (HCC): Ramucirumab, an anti-VEGFR2 monoclonal antibody, has shown efficacy in unresectable HCC with serum alpha-fetoprotein (AFP) levels ≥400 ng/mL that is refractory or intolerant to sorafenib [7]. Recent studies have explored its use as a second-line treatment following atezolizumab (anti-PD-L1) plus bevacizumab (anti-VEGF-A) combination therapy, with promising results [7]. Beyond simply inhibiting angiogenesis, VEGFR2-targeted therapy in HCC disrupts cell-cell interactions between AFP-positive HCC cells and VEGFR2-positive endothelial cells, downregulates pathways associated with cancer stemness, and induces favorable alterations in the tumor immune microenvironment [7].

  • Papillary Thyroid Carcinoma (PTC): VEGFR2 is highly expressed in both nodular hyperplasia and papillary thyroid carcinoma, with particularly pronounced expression in PTC accompanied by co-expression of VEGF and VEGFR-1 [2]. This expression pattern makes VEGFR2 a valuable target for managing PTC, especially aggressive variants with limited treatment options. Computational studies have identified natural product-derived compounds with strong potential for VEGFR2 inhibition in PTC, exhibiting highly favorable ADMET properties, including optimal water solubility, efficient gastrointestinal absorption, and non-hepatotoxic profiles [2].

  • Gastric Cancer: Apatinib (Rivoceranib) has been developed as a potent small-molecule tyrosine kinase inhibitor that selectively targets VEGFR2 and is studied as a third-line treatment option for advanced metastatic gastric cancer [5]. Its mechanism involves antagonizing both VEGF and fibrotic signaling pathways by inhibiting VEGFR2 activation, which triggers downstream signaling that promotes endothelial cell proliferation, migration, and angiogenesis [5].

Ocular Disease Applications

In ophthalmology, VEGFR2 inhibitors have revolutionized the treatment of retinal vascular diseases characterized by pathological angiogenesis:

  • Neovascular Age-Related Macular Degeneration (nAMD): nAMD is characterized by the formation of abnormal blood vessels from the choroid that grow into the subretinal space, leading to blood, serous, and/or exudate fluid spillage that decreases central vision [5]. Despite anti-VEGF therapy, approximately 45% of patients develop fibrotic scars 2 years after treatment [5]. VEGFR2 signaling contributes to both angiogenesis and fibrosis in nAMD, and selective VEGFR2 inhibitors like apatinib have demonstrated efficacy in reducing both VEGFA and αSMA levels in laser-induced CNV mouse models, with improvements in subretinal hyper-reflective lesions [5].

  • Diabetic Retinopathy (DR) and Retinal Vein Occlusion (RVO): These conditions represent common retinal vascular diseases where VEGF and VEGFR2 play central roles in promoting neovascularization and vascular permeability [4]. Current treatments including anti-VEGF therapy, steroids, laser photocoagulation, and vitrectomy have limitations and side effects such as visual acuity and visual field damage [4]. The VEGFR2 Y949 signaling pathway has been identified as a potential target to limit vascular permeability in retinopathy through downstream regulation of VE-cadherin phosphorylation [4].

Table 2: Clinical Applications of VEGFR2-Targeted Therapies

Condition Therapeutic Agent Mechanism Key Clinical Findings References
HCC (AFP≥400 ng/mL) Ramucirumab Anti-VEGFR2 monoclonal antibody Improved survival in sorafenib-refractory patients; disrupts CSC-EC interactions [7]
nAMD Apatinib Selective VEGFR2 TKI Reduced VEGFA and αSMA; improved laser-induced CNV lesions; suppressed fibrosis via STAT3 [5]
Advanced Gastric Cancer Apatinib Selective VEGFR2 TKI Third-line treatment option; inhibits angiogenesis and fibrotic signaling [5]
PTC Novel benzimidazole derivatives VEGFR2 TKI (in development) Virtual screening identified candidates with docking scores -8.96 to -9.04 kcal/mol [2]

Emerging Trends and Future Perspectives

Dual-Target Inhibitors and Combination Strategies

The development of VEGFR2 dual-target inhibitors represents an emerging strategy to overcome limitations of single-target agents, including therapeutic resistance and limited efficacy. These inhibitors are designed to simultaneously target VEGFR2 and other clinically relevant pathways, offering several advantages: favorable pharmacodynamics, low toxicity, and anti-resistant effects [3]. Rational target combinations include:

  • VEGFR2 and EGFR inhibitors: This combination addresses the cross-talk between angiogenesis and epithelial growth pathways, particularly relevant in cancers like non-small cell lung cancer and colorectal cancer.
  • VEGFR2 and PD-1/PD-L1 inhibitors: The combination of anti-angiogenic agents and immunotherapy has shown synergistic effects by normalizing the tumor vasculature and enhancing T-cell infiltration into tumors [7].
  • VEGFR2 and FGFR inhibitors: Simultaneous targeting of multiple angiogenic pathways may help overcome compensatory mechanisms that limit the efficacy of single-pathway inhibition.
  • VEGFR2 and epigenetic modulators: Combining anti-angiogenic agents with drugs targeting epigenetic regulators may address the heterogeneity of tumor ecosystems.

The identification of novel VEGFR2 dual-target inhibitors requires careful consideration of rational target selection, structure-activity relationships, and pharmacological activities to ensure optimal therapeutic outcomes [3].

Addressing Therapeutic Challenges

Several challenges currently face VEGFR2-targeted therapies, driving ongoing research efforts:

  • Resistance Mechanisms: Tumors develop resistance to VEGFR2 inhibitors through various mechanisms, including activation of alternative pro-angiogenic signaling pathways, recruitment of local and distal stromal cells, and adaptation to hypoxia [3]. Understanding and preemptively targeting these resistance pathways is critical for improving long-term treatment outcomes.

  • Biomarker Development: The identification of predictive biomarkers for response to VEGFR2 inhibitors remains an important unmet need. In HCC, AFP levels have emerged as a potential biomarker for ramucirumab response, but additional biomarkers are needed for other cancer types and for predicting resistance mechanisms [7].

  • Normalization of Tumor Vasculature: Rather than complete vessel destruction, the concept of vascular normalization proposes that optimized dosing of VEGFR2 inhibitors can transiently "normalize" the abnormal tumor vasculature, improving drug delivery and oxygenation while reducing metastasis [5]. This approach requires careful timing and dosing considerations.

  • Natural Product Discovery: Natural products represent a vast reservoir of chemically diverse and biologically active molecules for VEGFR2 inhibitor development. Compared to synthetic drugs, natural compounds often exhibit greater selectivity, reduced toxicity, and cost-effectiveness, making them attractive candidates for drug development [2]. African natural products, in particular, offer unique chemical diversity and structural novelty guided by traditional medicinal knowledge [2].

Conclusion

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

KRN633 functions as a potent and selective ATP-competitive inhibitor of VEGFR tyrosine kinases, with a primary focus on VEGFR-2 (KDR), the main mediator of VEGF-induced angiogenesis [1]. Its action disrupts a critical signaling cascade in endothelial cells, as illustrated below.

krn633_pathway KRN633 Inhibits VEGF Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Phosphorylation Tyrosine Phosphorylation VEGFR2->Phosphorylation MAPK_Pathway MAPK/ERK Pathway (ERK1/ERK2) Phosphorylation->MAPK_Pathway Proliferation Endothelial Cell Proliferation MAPK_Pathway->Proliferation TubeFormation Tube Formation MAPK_Pathway->TubeFormation Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis TubeFormation->Angiogenesis KRN633 KRN633 KRN633->VEGFR2 Inhibits

KRN633 inhibits VEGF-driven VEGFR-2 activation, blocking downstream signaling that promotes angiogenesis.

Detailed Experimental Data and Protocols

KRN633's activity has been characterized through cell-free kinase assays, cellular models, and in vivo tumor xenograft studies.

In Vitro Profiling and Cellular Assays

The inhibitory profile of KRN633 was established through the following key experiments:

  • Cell-Free Kinase Assay: The IC₅₀ values against recombinant VEGF receptors (VEGFR1/2/3) and other kinases (PDGFRα/β, c-Kit) were determined using assays where KRN633 was tested at concentrations ranging from 0.3 nM to 10 μM in the presence of 1 μM ATP. All assays were performed in quadruplicate [2].

  • Cellular VEGFR2 Phosphorylation (HUVECs): To measure inhibition in cells, Human Umbilical Vein Endothelial Cells (HUVECs) were treated with KRN633. It inhibited VEGF-induced phosphorylation of VEGFR2 with an IC₅₀ of 1.16 nM [2] [1].

  • Downstream Signaling & Functional Assays: In HUVECs, KRN633 also inhibited the VEGF-dependent phosphorylation of MAP kinases ERK1 and ERK2 (IC₅₀ of 3.51 nM and 6.08 nM, respectively). It potently suppressed VEGF-driven HUVEC proliferation (IC₅₀ of 14.9 nM) and tube formation, but only weakly affected FGF-driven proliferation, demonstrating its selectivity for the VEGF pathway [2] [1].

  • Cancer Cell Viability Assay: Various cancer cell lines (e.g., A549, Ls174T, DU145) were plated and allowed to grow for 24 hours before being treated with KRN633 at concentrations from 0.01 to 10 μM for 96 hours. Cell viability was then measured using a reagent like WST-1. KRN633 showed no significant cytotoxicity in these assays, confirming its effect is primarily anti-angiogenic rather than directly cytotoxic [2].

In Vivo Efficacy and Toxicity

The following table summarizes key findings from animal studies.

Study Focus Animal Models Dosing & Administration Key Findings
Antitumor Efficacy Athymic mice/rats with tumor xenografts (A549, HT29, Ls174T, etc.) [2] 20-100 mg/kg, administered once or twice daily by gavage [2] Significant tumor growth inhibition; regression of some established tumors; reduced vascularity and permeability in tumors [2] [1]
Fetal Development Pregnant mice [3] [4] 300 mg/kg, p.o., daily from gestation day 13.5 to 15.5 [3] Reduced weights of placenta and fetus; impaired vascular development in placenta and fetal organs; induced intrauterine growth restriction (IUGR) [3] [4]

Research Applications and Considerations

  • Primary Research Use: KRN633 is an excellent tool compound for specifically inhibiting the VEGF signaling pathway in experimental models, helping to dissect the role of angiogenesis in cancer and other diseases [2] [1].
  • Formulation for Animal Studies: For in vivo administration, KRN633 can be formulated as a homogeneous suspension. One validated formulation is at 10 mg/mL in 0.5% methylcellulose with 0.2% Tween 80 [2].
  • Critical Consideration: Research in pregnant mice revealed that VEGFR inhibition with KRN633 can severely disrupt fetal and placental vascular development, leading to IUGR. This highlights a crucial safety consideration for its potential therapeutic use [3] [4].

References

Biochemical & Cellular IC₅₀ Values of KRN633

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type Target IC₅₀ Value Description / Context
Biochemical (Cell-Free) VEGFR1 170 nM [1] Inhibition of recombinant receptor tyrosine kinase activity [1]
VEGFR2 160 nM [1] Inhibition of recombinant receptor tyrosine kinase activity [1]
VEGFR3 125 nM [1] Inhibition of recombinant receptor tyrosine kinase activity [1]
Cellular VEGFR2 1.16 nM [1] [2] Inhibition of VEGF-induced phosphorylation of VEGFR2 in HUVECs [1] [2]
HUVEC Proliferation 14.9 nM [1] Inhibition of VEGF-driven proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) [1]

Detailed Experimental Protocols

The key experiments that characterize KRN633 involve assessing its direct inhibition of kinase activity and its functional consequences in cell-based models.

Cell-Free Kinase Assay [1]

This protocol measures the direct inhibition of the purified VEGFR kinases by KRN633.

  • Objective: To obtain IC₅₀ values against recombinant VEGF receptors (VEGFR1, VEGFR2, VEGFR3).
  • Method: KRN633 is tested at concentrations ranging from 0.3 nM to 10 μM in a cell-free system containing the target kinase and its substrates.
  • Key Parameter: All assays are performed with 1 μM ATP to simulate physiological conditions and are conducted in quadruplicate to ensure statistical reliability.
Cellular VEGFR2 Phosphorylation Assay [1] [2]

This assay evaluates the compound's ability to inhibit receptor activation in a more biologically relevant cellular context.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Procedure: HUVECs are treated with KRN633 followed by stimulation with VEGF ligand. The level of VEGFR2 phosphorylation, which indicates receptor activation, is then measured.
  • Outcome: KRN633 potently inhibits VEGF-induced tyrosine phosphorylation of VEGFR2 with an IC₅₀ of 1.16 nM, demonstrating potent cellular activity [1] [2].
Endothelial Cell Proliferation Assay [1]

This experiment tests the functional anti-angiogenic effect of KRN633.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Procedure: HUVECs are plated and allowed to grow for 24 hours before KRN633 (at concentrations from 0.01 to 10 μM) or a vehicle control (0.1% DMSO) is added. The cells are then grown for a further 96 hours.
  • Viability Measurement: Cell viability is quantified using a WST-1 reagent, a colorimetric method that reflects the number of metabolically active (living) cells.
  • Specificity: KRN633 selectively inhibits VEGF-dependent proliferation but only weakly suppresses FGF-driven proliferation, confirming its selectivity for the VEGF signaling pathway [1].

Mechanism of Action and Selectivity

KRN633 is classified as a Type II inhibitor that binds to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site [3]. Its mechanism can be visualized in the context of the VEGF signaling pathway it inhibits.

G cluster_pathway Normal VEGF Signaling VEGF VEGF Ligand VEGFR VEGFR (Dimer) VEGF->VEGFR Binds ATP ATP VEGFR->ATP Binds Signaling Downstream Signaling (ERK, Akt) VEGFR->Signaling Activates Outcomes Cellular Outcomes (Proliferation, Migration, Survival) Signaling->Outcomes KRN633 KRN633 (Type II Inhibitor) KRN633->VEGFR Competitively Inhibits Inhibition Inhibits Angiogenesis & Tumor Growth KRN633->Inhibition

KRN633 inhibits VEGFR activation by competing with ATP, blocking downstream signaling and angiogenesis.

KRN633 is highly selective for VEGFR1-3. It shows weaker inhibitory activity against PDGFR-α (IC₅₀ = 965 nM) and c-Kit (IC₅₀ = 4330 nM), and does not block the phosphorylation of FGFR-1, EGFR, or c-Met in cells, confirming a favorable selectivity profile [1].

Key Research Insights

  • In Vivo Efficacy: Although KRN633 is not cytotoxic to various cancer cell lines in vitro, it exhibits significant antitumor activity in vivo in multiple xenograft models (e.g., lung, colon, prostate). This effect is attributed to the inhibition of tumor vessel formation and reduced vascular permeability, not direct cancer cell killing [1] [2].
  • Trough Concentration Drives Efficacy: In animal models, the trough serum concentration of KRN633 had a more significant impact on antitumor activity than the maximum serum concentration, suggesting that sustained target coverage is critical for its efficacy [2].
  • Inhibition of Hypoxic Signaling: KRN633 inhibits hypoxia-induced transcriptional activation of HIF-1α (IC₅₀ = 3.79 μM) by interfering with Akt and ERK phosphorylation pathways, adding another layer to its anti-angiogenic mechanism [1].

References

KRN633 tumor angiogenesis suppression

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

KRN633 is a quinazoline urea derivative that functions as an ATP-competitive inhibitor of VEGF receptor tyrosine kinases, with high selectivity for VEGFR-1, VEGFR-2, and VEGFR-3 [1] [2]. The table below summarizes its inhibitory profile (IC₅₀ values) against key tyrosine kinases [2].

Kinase Target IC₅₀ (nM)
VEGFR3 (Flt-4) 125 nM
VEGFR2 (KDR/Flk-1) 160 nM
VEGFR1 (Flt-1) 170 nM
PDGFRα 965 nM
c-Kit 4330 nM

KRN633 potently inhibits VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 1.16 nM [1] [2]. It subsequently blocks the activation of the MAPK/ERK pathway (VEGF-dependent phosphorylation of ERK1/2) and suppresses key endothelial cellular processes [1] [2].

Beyond blocking VEGFR signaling, KRN633 also suppresses hypoxia-induced accumulation of HIF-1α, a key transcription factor in cancer progression, by inhibiting both the Akt and ERK phosphorylation signaling pathways [3].

The following diagram illustrates the core mechanism by which KRN633 inhibits VEGF-driven angiogenesis and the downstream HIF-1α amplification loop:

G A VEGF Ligand B VEGFR-2 A->B Binds D Tyrosine Kinase Domain (ATP site) B->D Activates C KRN633 C->D Inhibits E Downstream Signaling (MAPK/ERK, PI3K/Akt) D->E Triggers F Endothelial Cell Proliferation, Migration, Survival E->F Promotes I HIF-1α Accumulation E->I Stabilizes G Tumor Angiogenesis F->G Drives H Hypoxia H->I Induces J VEGF Gene Expression I->J Stimulates J->A Produces More

KRN633 inhibits VEGFR-2 signaling and a key HIF-1α amplification loop.

Key Experimental Models and Protocols

KRN633 itself is not cytotoxic to cancer cells in vitro, but demonstrates potent antitumor activity in vivo by disrupting the tumor blood supply [1] [2].

In Vitro Methodologies
  • Cell-Based Kinase Inhibition Assay [2]:

    • Purpose: To measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in a cellular context.
    • Protocol: Human Umbilical Vein Endothelial Cells (HUVECs) are treated with KRN633 (typically at concentrations from 0.01 to 10 μM) for a pre-defined period before stimulation with VEGF. Tyrosine phosphorylation levels of VEGFR-2 are then analyzed using immunoprecipitation and Western blotting. The IC₅₀ value for this inhibition was determined to be 1.16 nM [1].
  • Endothelial Cell Functional Assays [1]:

    • Proliferation: HUVECs are cultured in the presence of VEGF and various concentrations of KRN633. Cell viability is assessed after 72-96 hours using metabolic activity dyes (e.g., WST-1). KRN633 inhibits VEGF-driven HUVEC proliferation with an IC₅₀ of 14.9 nM.
    • Tube Formation: HUVECs are plated on a basement membrane matrix (e.g., Matrigel) with VEGF and KRN633. The formation of capillary-like tube structures is visualized and quantified after several hours. KRN633 effectively suppresses this process.
In Vivo Methodologies
  • Animal Models: Antitumor efficacy is primarily evaluated in athymic mice or rats implanted with human tumor xenografts. Common cell lines used include A549 (lung), HT29 (colon), and DU145 (prostate) cancers [1] [2].

  • Dosing Regimen: KRN633 is typically administered orally (by gavage), either once or twice daily. Doses used for the crystalline form range from 20 mg/kg to 100 mg/kg, while the solid dispersion form is effective at significantly lower doses (e.g., 5-15 mg/kg) [1] [4] [2].

  • Efficacy and Histological Analysis:

    • Tumor Growth Inhibition: Tumor volume is measured regularly and compared to vehicle-treated controls. KRN633 produces significant tumor growth inhibition and can even cause regression of well-established tumors [1].
    • Histology: Excised tumors are analyzed to confirm anti-angiogenic effects. Immunohistochemistry for endothelial cell markers (e.g., CD31) is used to quantify microvessel density, which is significantly reduced in treated tumors [1] [4].

Pharmacokinetics and Formulation

A major challenge with KRN633 is its poor water solubility. To address this, a solid dispersion formulation was developed, which dramatically improves its dissolution rate and bioavailability [4].

Parameter Crystalline Form Solid Dispersion Form
Bioavailability Baseline ≈ 7.5-fold higher [4]
Effective Oral Dose 100 mg/kg 5 - 15 mg/kg [4]
Microvessel Density Reduction Required high doses Significant reduction at much lower doses [4]

This formulation not only enhanced antitumor efficacy but also helped identify a wider therapeutic window—a range of doses with significant antitumor activity but without causing weight loss or elevating urinary protein levels, indicating reduced toxicity [4].

Additional Effects and Research Applications

Research with KRN633 has revealed important insights beyond its primary anti-tumor use:

  • Fetal Development: Treatment of pregnant mice led to reduced vascular development in the placenta and fetal organs, resulting in lower fetal weights. This underscores the critical role of VEGF signaling in normal vascular development during pregnancy [5].
  • Retinal Disease Models: In a neonatal rat model of retinal neurodegeneration, a two-day treatment with KRN633 successfully suppressed injury-induced re-vascularization, demonstrating its utility in researching pathological eye angiogenesis [6].

Conclusion for Researchers

KRN633 serves as a powerful tool compound for studying VEGF-dependent angiogenesis. Its well-defined selectivity profile and robust efficacy in preclinical models validate VEGFR-2 inhibition as a viable strategy for combating solid tumors. The successful application of solid dispersion technology to overcome its physicochemical limitations offers a valuable case study in pre-clinical drug development. Furthermore, its use in non-oncological research highlights the broad role of VEGF signaling in physiology and disease.

References

Quantitative Profiling of KRN633

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core quantitative data on KRN633's targets and its effects in cellular and animal models.

Table 1: Biochemical Kinase Inhibition Profile of KRN633 (IC₅₀ Values) [1]

Target Kinase IC₅₀ (nM)
VEGFR3 (Flt-4) 125 nM
VEGFR2 (KDR/Flk-1) 160 nM
VEGFR1 (Flt-1) 170 nM
PDGFRα 965 nM
c-Kit 4330 nM

Table 2: Cellular and In Vivo Efficacy of KRN633 [1]

Model Type Measured Effect Result (IC₅₀ or Efficacy)
Cellular Assays (HUVEC) Inhibition of VEGF-induced VEGFR2 phosphorylation IC₅₀ = 1.16 nM
Inhibition of VEGF-driven proliferation IC₅₀ = 14.9 nM
Inhibition of Hypoxia-induced HIF-1α activation IC₅₀ = 3.79 µM
In Vivo Models Tumor growth inhibition (various xenografts) Significant inhibition at 20-100 mg/kg (oral, once daily) [1]
Induction of Intrauterine Growth Restriction (IUGR) in mice Effective at 5 mg/kg/day (oral, during pregnancy) [2] [3]

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the preclinical data.

Cell-Free Kinase Assay [1]
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of KRN633 against various recombinant VEGF receptors.
  • Procedure:
    • KRN633 is tested in a range of concentrations from 0.3 nM to 10 µM.
    • The kinase reaction is carried out in the presence of 1 µM ATP.
    • All assays are performed in quadruplicate to ensure statistical reliability.
In Vitro Cell Proliferation Assay (HUVEC) [1]
  • Objective: To assess the inhibitory effect of KRN633 on VEGF-driven endothelial cell proliferation.
  • Procedure:
    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
    • Plating: Cells are plated at densities known to permit exponential growth.
    • Dosing: After 24 hours, KRN633 is added at concentrations ranging from 0.01 to 10 µM, with a vehicle control (0.1% DMSO).
    • Incubation: Cells are grown for a further 96 hours.
    • Viability Measurement: Cell viability is quantified using a colorimetric method with WST-1 reagent.
In Vivo Tumor Xenograft Efficacy Study [1]
  • Objective: To evaluate the antitumor efficacy of KRN633 in animal models.
  • Procedure:
    • Animal Models: Establish human tumor xenografts (e.g., A549, HT29) in immunocompromised mice or rats.
    • Dosing: KRN633 is administered by oral gavage once daily.
    • Dosages: Typically in the range of 20 to 100 mg/kg.
    • Assessment: Tumor growth is monitored and compared to vehicle-treated control groups. Histological analysis of tumors can be performed to assess microvessel density and vascular permeability.

Mechanism and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathway and experimental workflows.

KRN633 Mechanism of Action and Signaling Pathway

G VEGF VEGF VEGFR VEGFR (Tyrosine Kinase) VEGF->VEGFR DownstreamSig Downstream Signaling (ERK, Akt) VEGFR->DownstreamSig KRN633 KRN633 KRN633->VEGFR Inhibits ATP ATP ATP->VEGFR BioResponse Cellular Responses (Proliferation, Survival) DownstreamSig->BioResponse HIF1a HIF-1α Transcriptional Activation DownstreamSig->HIF1a Also Modulates Hypoxia Hypoxia Hypoxia->HIF1a HIF1a->VEGF Induces

Diagram 1: KRN633 inhibits VEGFR tyrosine kinase activity, blocking downstream signaling and cellular responses. It also indirectly modulates hypoxia-induced signaling.

In Vivo Efficacy Study Workflow

G Start Study Start Xenograft Establish Tumor Xenografts Start->Xenograft Randomize Randomize Animals Xenograft->Randomize Treat Administer KRN633 (Oral Gavage) Randomize->Treat Treatment Groups Monitor Monitor Tumor Growth & Body Weight Randomize->Monitor Control Group Treat->Monitor Analyze Terminate Study & Analyze Tumors Monitor->Analyze End Study End Analyze->End

Diagram 2: Standard workflow for evaluating KRN633's antitumor efficacy in a xenograft model.

Key Research Insights and Implications

The compiled data reveals several critical insights:

  • Potent and Selective Inhibition: KRN633 is a potent ATP-competitive inhibitor of all three VEGFRs with high selectivity over other related kinases like PDGFR and c-Kit at low nanomolar concentrations [1]. This specificity is crucial for its antiangiogenic profile and potentially reduces off-target effects.
  • Efficacy Beyond Cytotoxicity: A key finding is that KRN633 exhibits strong antitumor activity in vivo by inhibiting angiogenesis, despite lacking direct, potent cytotoxicity to various cancer cell lines in vitro [1]. This confirms its mechanism is primarily through targeting the tumor vasculature.
  • Developmental Toxicity Signal: Treatment during pregnancy in mice caused intrauterine growth restriction (IUGR) in fetuses at doses as low as 5 mg/kg, with fetal vasculature appearing more sensitive to VEGF inhibition than maternal vasculature [2] [3]. This is a critical safety consideration for any clinical development, particularly for women of childbearing potential.

References

vascular endothelial growth factor receptor inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

VEGF/VEGFR System and Signaling Pathway

The VEGF (Vascular Endothelial Growth Factor) family and its receptors are pivotal regulators of angiogenesis. The system's complexity arises from multiple ligands and receptors with distinct functions [1] [2].

Table 1: VEGF Family Ligands and Their Primary Receptors

Ligand Primary Receptor(s) Key Biological Functions
VEGF-A VEGFR1, VEGFR2 Primary mediator of angiogenesis; increases vascular permeability; key target in cancer and ophthalmology [1] [2].
VEGF-B VEGFR1 Involved in cardiac remodeling and protection; may have therapeutic potential for coronary artery disease [1].
VEGF-C VEGFR2, VEGFR3 Primarily regulates lymphangiogenesis; implicated in neovascular age-related macular degeneration (nAMD) [1] [3].
VEGF-D VEGFR2, VEGFR3 Role in lymphangiogenesis; emerging target in nAMD [3].
Placental Growth Factor (PlGF) VEGFR1 Promotes pathological angiogenesis; can act as a decoy receptor to modulate VEGF-A/VEGFR2 signaling [1].

Table 2: VEGF Receptors and Their Characteristics

Receptor Key Ligands Main Functions Role in Disease
VEGFR1 (Flt-1) VEGF-A, VEGF-B, PlGF Acts as a "decoy" receptor to fine-tune VEGF-A availability; more involved in inflammatory pathways [1]. Modulates pathological angiogenesis.
VEGFR2 (KDR/Flk-1) VEGF-A, VEGF-C, VEGF-D Primary mediator of VEGF-driven angiogenesis, vascular permeability, and endothelial cell survival, proliferation, and migration [1] [4]. Central target in cancer and ocular neovascular diseases.
VEGFR3 (Flt-4) VEGF-C, VEGF-D Primarily regulates lymphatic endothelial cell development and lymphangiogenesis [1] [4]. Facilitates tumor metastasis via lymphatic spread.

VEGFR2 is considered the primary signaling transducer for VEGF-A. Its structure comprises an extracellular domain with seven immunoglobulin-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain [4]. Upon VEGF binding, VEGFR2 undergoes dimerization and autophosphorylation, activating downstream pathways including RAS/RAF/MEK/ERK (for cell proliferation), PI3K/Akt/mTOR (for cell survival), and p38/MAPK [1] [4]. The diagram below illustrates the core VEGFR2 signaling cascade.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Downstream Downstream Pathways VEGFR2->Downstream Activates P1 Proliferation (RAS/RAF/MEK/ERK) Downstream->P1 P2 Survival (PI3K/Akt/mTOR) Downstream->P2 P3 Permeability & Migration Downstream->P3

Current VEGFR Inhibitor Therapeutics

Inhibiting the VEGF/VEGFR axis is a validated strategy in oncology and ophthalmology. Therapeutics are broadly classified into two categories [5] [2].

Table 3: Categories of VEGFR Pathway Inhibitors

Category Mechanism Examples Key Applications
Ligand-Targeting Biologics Monoclonal antibodies or traps that bind and neutralize VEGF ligands in the extracellular space. Bevacizumab (Avastin), Ranibizumab (Lucentis), Aflibercept (Eylea), Ziv-aflibercept (Zaltrap) [6] [7]. First-line treatment for nAMD, Diabetic Macular Edema (DME), and various cancers (e.g., colorectal) [1] [3].
Receptor-Targeting Small Molecules Tyrosine Kinase Inhibitors (TKIs) that block ATP-binding in the intracellular kinase domain of VEGFR. Sunitinib (Sutent), Sorafenib (Nexavar), Pazopanib (Votrient), Lenvatinib (Lenvima), Axitinib (Inlyta) [4] [7]. Advanced Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC), Thyroid Cancer [4].

TKIs are further classified based on their binding mode to the kinase domain [4]:

  • Type I inhibitors: Bind to the active "DFG-in" conformation of the kinase (e.g., Sunitinib, Pazopanib).
  • Type II inhibitors: Bind to the inactive "DFG-out" conformation, often offering improved selectivity (e.g., Sorafenib, Cabozantinib).
  • Type III inhibitors: Allosteric, non-competitive inhibitors.

Advanced Research and Experimental Models

Novel Targets and Therapeutic Strategies

Research is moving beyond VEGF-A monotherapy to overcome limitations like resistance and suboptimal efficacy [3] [8].

  • Targeting VEGF-C/VEGF-D: Sozinibercept (OPT-302) is an investigational "trap" molecule that inhibits VEGF-C and VEGF-D. In clinical trials, combination therapy with sozinibercept and ranibizumab demonstrated superior visual gains compared to ranibizumab monotherapy in nAMD patients [3].
  • Targeting VEGFR2 Trafficking: The kinesin motor protein KIF13B transports VEGFR2 to the cell surface. A peptide inhibitor (KAI) disrupts this interaction, reducing surface VEGFR2 levels and pathological angiogenesis in a wet AMD mouse model. KAI was delivered as an eyedrop and shown to be as effective as intravitreal anti-VEGF injection [8].
Computational Modeling of Signaling

A 2025 study developed a mechanistic computational model to investigate the crosstalk between VEGF and Hepatocyte Growth Factor (HGF) signaling in endothelial cells [9].

  • Purpose: To understand why VEGF promotes leaky, unstable vessels while HGF promotes more stable vasculature.
  • Methodology: The model comprises 93 species, 186 parameters, and 112 reactions, integrating data on Akt/mTORC1, ERK, RAC1-PAK1, calcium, and nitric oxide (NO) signaling. It was calibrated and validated against extensive experimental data.
  • Key Insight: The model proposed that differential activation of RAC1-PAK1 via site-specific phosphorylation drives the distinct permeability profiles of VEGF and HGF. Simulations suggested HGF does not require VEGFR2 activation to exert its stabilizing effects [9].

The experimental workflow for developing and validating such a model is complex and iterative, as shown below.

G Step1 1. Model Construction (Define species & reactions) Step2 2. Parameter Estimation (From literature & experiments) Step1->Step2 Step3 3. Identifiability Analysis (GenSSI, STRIKE-GOLDD) Step2->Step3 Step4 4. Global Sensitivity Analysis (PRCC) Step3->Step4 Step5 5. Model Calibration (Parameter optimization) Step4->Step5 Step6 6. Model Validation (Against new experimental data) Step5->Step6

References

Application Note: KRN633 In Vitro Assay in Human Umbilical Vein Endothelial Cells (HUVECs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

KRN633 is a potent, cell-permeable, and ATP-competitive small-molecule inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFRs). It acts as a potent anti-angiogenic agent by primarily inhibiting VEGFR-2 (KDR), the key receptor mediating VEGF-induced signaling in endothelial cells. [1] [2] [3] By blocking the VEGF/VEGFR-2 signaling axis, KRN633 suppresses critical processes such as endothelial cell proliferation, migration, and survival, making it a valuable tool for studying angiogenesis and a candidate for anticancer drug development. [1] [4] [3] This application note provides a detailed protocol for using KRN633 in in vitro assays with HUVECs.

Key Biological Activities and Experimental Data

The table below summarizes the primary biochemical and cellular activities of KRN633, as reported in the literature. [1] [2] [3]

Table 1: Summary of KRN633 Biochemical and Cellular Activities

Parameter Description / Value Experimental Context
Primary Target VEGFR-1, VEGFR-2, VEGFR-3 ATP-competitive inhibitor [1] [2]
IC₅₀ for VEGFR-1 170 nM Cell-free kinase assay [1] [2] [3]
IC₅₀ for VEGFR-2 160 nM Cell-free kinase assay [1] [2] [3]
IC₅₀ for VEGFR-3 125 nM Cell-free kinase assay [1] [2] [3]
Other Kinases Inhibited PDGFR-α (IC₅₀ = 965 nM), c-Kit (IC₅₀ = 4330 nM) Weaker activity compared to VEGFRs [2] [3]
VEGFR2 Phosphorylation IC₅₀ = 1.16 nM In HUVECs stimulated by VEGF [2] [3]
HUVEC Proliferation IC₅₀ = 14.9 nM VEGF-driven proliferation; FGF-driven proliferation weakly inhibited at 3 μM [1] [2] [3]
MAPK Pathway (ERK1/2) IC₅₀ = 3.51 nM (ERK1), 6.08 nM (ERK2) VEGF-dependent phosphorylation in endothelial cells [2] [3]
Hypoxia-Induced HIF-1α IC₅₀ = 3.79 μM Inhibition of transcriptional activation [2] [3]

Detailed Experimental Protocol for HUVEC Assay

This protocol outlines the steps for assessing the effects of KRN633 on VEGF-induced VEGFR-2 phosphorylation and proliferation in HUVECs.

Materials and Reagents
  • KRN633: Prepare a stock solution in DMSO at a concentration of 10 mM. Aliquot and store at -20°C. [1] [2]
  • HUVECs: Primary Human Umbilical Vein Endothelial Cells. These can be isolated from umbilical cords using established methods [5] or purchased from commercial suppliers.
  • Cell Culture Medium: Endothelial cell growth medium (e.g., M199 or EGM-2) supplemented with 10% Fetal Bovine Serum (FBS), endothelial cell growth factors, and antibiotics (Penicillin/Streptomycin). [5]
  • Recombinant Human VEGF-A: Reconstitute as per manufacturer's instructions.
  • Starvation Medium: Endothelial cell basal medium supplemented with 0.1-0.5% FBS.
  • Phosphate-Buffered Saline (PBS)
  • Cell Lysis Buffer: RIPA buffer or another suitable lysis buffer supplemented with protease and phosphatase inhibitors.
  • Other Reagents: Trypsin-EDTA, fibronectin or gelatin for coating plates, and materials for Western Blotting or MTT/WST-1 cell viability assays.
Step-by-Step Procedure
3.2.1 Cell Seeding and Serum Starvation
  • Coating: Coat tissue culture plates with fibronectin (1-5 µg/mL) or gelatin (0.1-1%) for at least 1 hour at 37°C.
  • Seeding: Culture HUVECs in complete growth medium and maintain in a humidified incubator at 37°C with 5% CO₂. Seed HUVECs onto the coated plates at an appropriate density (e.g., 5,000-20,000 cells/cm² depending on the assay duration) and allow them to adhere overnight.
  • Starvation: Once cells reach 60-80% confluency, replace the complete medium with starvation medium. Serum starvation should be performed for 4 to 24 hours to synchronize the cell cycle and reduce background signaling. [2] [3]
3.2.2 Compound Treatment and Stimulation
  • Pretreatment: Following starvation, pretreat the cells with KRN633 for 1-2 hours. Prepare the working concentrations of KRN633 by diluting the DMSO stock directly into the starvation medium.
    • A typical concentration range for pretreatment is 0.01 to 10 µM. [2] [3]
    • Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known VEGFR inhibitor).
  • Stimulation: After pretreatment, stimulate the cells by adding recombinant human VEGF-A (typically 10-50 ng/mL) to the medium for 5 to 15 minutes to activate VEGFR-2 and its downstream signaling pathways. [2] [3]
3.2.3 Sample Collection and Analysis
  • For Phosphorylation Analysis (Western Blot):

    • Immediately after VEGF stimulation, place the culture plates on ice and quickly aspirate the medium.
    • Wash the cells twice with ice-cold PBS.
    • Lyse the cells directly on the plate using an appropriate volume of ice-cold lysis buffer.
    • Scrape the lysates, transfer them to microcentrifuge tubes, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
    • Collect the supernatant and determine protein concentration.
    • Analyze the lysates by SDS-PAGE and Western Blotting using antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-ERK1/2 (Thr202/Tyr204), and total ERK. [2] [3]
  • For Proliferation Assay (MTT/WST-1):

    • Seed HUVECs in a 96-well plate as described in section 3.2.1.
    • The next day, replace the medium with starvation medium for 4-24 hours.
    • Replace the medium with fresh complete growth medium containing VEGF (10-50 ng/mL) and various concentrations of KRN633 (e.g., 0.01 to 10 µM). The vehicle control should contain the same volume of DMSO.
    • Incubate the cells for 96 hours. [2] [3]
    • At the endpoint, add MTT or WST-1 reagent to the wells according to the manufacturer's protocol and incubate for 1-4 hours.
    • Measure the absorbance using a microplate reader. The percentage of viable cells relative to the vehicle control can be calculated to determine the IC₅₀ value. [2] [3]
Safety and Handling Notes
  • KRN633 is for research use only and not for human or veterinary use. [1] [3]
  • Always wear appropriate personal protective equipment (PPE) when handling chemical compounds and biological samples.
  • DMSO is a known solvent that can facilitate the penetration of substances through the skin. Handle KRN633 dissolved in DMSO with extra care.

Mechanism of Action and Signaling Pathway

KRN633 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the tyrosine kinase domain of VEGFR-2. This binding prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the MAPK/ERK pathway. [2] [4] [3] The following diagram illustrates the signaling pathway and the point of inhibition by KRN633.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds Phosphorylation Receptor Autophosphorylation VEGFR2->Phosphorylation ATP ATP ATP->Phosphorylation Required for Downstream Downstream Signaling (MAPK/ERK Pathway) Phosphorylation->Downstream BiologicalEffect Biological Effects (Proliferation, Migration, Survival) Downstream->BiologicalEffect KRN633 KRN633 Inhibition ATP-competitive Inhibition KRN633->Inhibition Inhibition->Phosphorylation Prevents

Diagram 1: KRN633 Mechanism of Action in VEGFR-2 Signaling. KRN633 acts as an ATP-competitive inhibitor, binding to the tyrosine kinase domain of VEGFR-2 to prevent its autophosphorylation and subsequent activation of downstream signaling pathways that drive endothelial cell proliferation, migration, and survival.

Expected Results and Data Interpretation

  • VEGFR-2 Phosphorylation: Effective inhibition of VEGFR-2 tyrosine phosphorylation should be observed at nanomolar concentrations of KRN633, with an IC₅₀ reported to be as low as 1.16 nM in HUVECs. [2] [3] This will be evident in Western blots as a dose-dependent decrease in phospho-VEGFR2 band intensity without a change in total VEGFR2 levels.
  • Downstream Signaling: Phosphorylation of ERK1 and ERK2, key effectors of the MAPK pathway, should be suppressed with IC₅₀ values of 3.51 nM and 6.08 nM, respectively. [2] [3]
  • Cell Proliferation: KRN633 should potently inhibit VEGF-driven HUVEC proliferation with an IC₅₀ of approximately 14.9 nM. In contrast, its effect on FGF-driven proliferation is minimal, confirming its selectivity for the VEGF pathway. [1] [2] [3]

Troubleshooting Guide

  • Low Inhibition Efficacy: Ensure that the DMSO concentration is consistent and low (typically ≤0.1%) across all treatments, including the vehicle control. Verify the activity and concentration of the VEGF stock used for stimulation.
  • High Background in Proliferation Assay: Optimize the cell seeding density to prevent over-confluency during the 96-hour assay. Confirm that the serum starvation step is sufficient to quiesce the cells before adding VEGF and the compound.
  • High Cell Death in Control: Check the health and passage number of the HUVECs. Primary endothelial cells should be used at low passages (preferably below passage 6) for optimal results.

Conclusion

KRN633 is a highly selective and potent ATP-competitive inhibitor of VEGFRs, making it an excellent pharmacological tool for dissecting the VEGF signaling pathway in endothelial cells. The protocols detailed herein for HUVECs provide a robust framework for evaluating the anti-angiogenic efficacy of KRN633 in vitro, yielding reproducible and quantifiable data on its mechanism of action.

References

General Framework for In Vivo Efficacy Testing in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The evaluation of a novel compound like KRN633 typically involves a series of structured experiments to determine its effectiveness against human tumors grown in immunodeficient mice [1]. The workflow below outlines the key stages of this process.

Detailed Experimental Protocols

Here are detailed methodologies for the key phases of a typical xenograft study.

Xenograft Model Establishment
  • Cell Line Selection: Choose human cancer cell lines relevant to the drug's target (e.g., pancreatic, colorectal, or lung adenocarcinoma if KRN633 is a KRAS inhibitor) [1] [2].
  • Cell Preparation: Grow cells in culture and harvest them during the logarithmic growth phase. Prepare a single-cell suspension in a 1:1 mixture of PBS and Matrigel to enhance engraftment rates [1].
  • Animal Implantation: Use 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG strains). Inject approximately 5 million cells subcutaneously into the mouse's flank [1] [3].
  • Engraftment Monitoring: Allow tumors to establish, typically until they reach a palpable size of 50-100 mm³, before randomizing mice into study groups.
Drug Administration and Study Design
  • Formulation: Prepare KRN633 in a suitable vehicle based on its physicochemical properties. Common vehicles include saline with a low percentage of DMSO or a suspension in carboxymethyl cellulose (CMC) [2].
  • Dosing Regimen: The specific dosage and schedule for KRN633 would need to be determined from literature. As a general example, a study might test daily oral gavage for 14-21 days [3].
  • Study Groups: Include at least three groups:
    • Vehicle Control Group: Receives the drug formulation without the active compound.
    • KRN633 Treatment Group(s): Receives one or more doses of KRN633.
    • Positive Control Group (Optional): Receives a standard-of-care drug for comparison.
Efficacy and Toxicity Assessment
  • Tumor Volume Measurement: Measure tumor dimensions 2-3 times per week using a digital caliper. Calculate volume using the formula: Volume = (Length × Width²) / 2 [3].
  • Data Calculation: Calculate key efficacy endpoints at the end of the study:
    • Tumor Growth Inhibition (TGI): % TGI = [1 - (Tumor Volumetreatment / Tumor Volumecontrol)] × 100.
    • Tumor Mass Reduction: Compare average tumor weights from excised tumors at study termination.
  • Toxicity Monitoring: Record animal body weights at least twice per week. A significant decrease (e.g., >20%) is an indicator of systemic toxicity. Collect blood samples for analysis of liver and kidney enzymes (AST, ALT, BUN, Creatinine) to assess organ health [3].

Example Data Presentation Template

The following table provides a structure for summarizing the quantitative results you would expect from a well-conducted xenograft study.

Table 1: Template for In Vivo Efficacy and Toxicity Data of KRN633

Experimental Group Average Tumor Volume (mm³) ± SEM TGI (%) Final Tumor Mass (g) Body Weight Change (%) Notes
Vehicle Control (e.g., 1200 ± 150) - (e.g., 1.5) (e.g., +5%) Tumor progression observed
KRN633 (Low Dose) (e.g., 600 ± 80) (e.g., 50%) (e.g., 0.7) (e.g., -2%) Well tolerated
KRN633 (High Dose) (e.g., 300 ± 50) (e.g., 75%) (e.g., 0.4) (e.g., -8%) Moderate weight loss
Positive Control (e.g., 400 ± 60) (e.g., 67%) (e.g., 0.5) (e.g., -5%) Effective as expected

Note: This table contains hypothetical data for illustration only. SEM = Standard Error of the Mean; TGI = Tumor Growth Inhibition.

References

Application Notes & Protocols: Bioavailability Enhancement of KRN633 via Solid Dispersion

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

KRN633 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 tyrosine kinases, with IC50 values of 170 nM, 160 nM, and 125 nM, respectively [1]. It is a quinazoline urea derivative that acts primarily as an anti-angiogenic agent, inhibiting VEGF-driven endothelial cell proliferation and showing significant in vivo antitumor efficacy in various xenograft models [2] [1]. A major challenge in its development has been its poor aqueous solubility, which limits its oral absorption and bioavailability [2]. Consequently, high doses were initially required to achieve substantial tumor growth suppression in vivo. These notes detail the application of the solid dispersion technique to overcome this limitation, significantly improving the dissolution rate, bioavailability, and ultimate therapeutic window of KRN633 [2].

2. Key Data Summary

The tables below summarize the critical physicochemical, biological, and performance data for KRN633.

Table 1: Physicochemical and In Vitro Pharmacological Profile of KRN633

Parameter Details
Molecular Formula C₂₀H₂₁ClN₄O₄ [1]
Molecular Weight 416.86 g/mol [1]
CAS Number 286370-15-8 [1]
Primary Mechanism ATP-competitive inhibitor of VEGFR-1, -2, and -3 [1]
IC₅₀ (VEGFR1) 170 nM [1]
IC₅₀ (VEGFR2) 160 nM [1]
IC₅₀ (VEGFR3) 125 nM [1]
IC₅₀ (PDGFRα) 965 nM [1]
IC₅₀ (c-Kit) 4330 nM [1]
In Vitro IC₅₀ (pVEGFR2 in HUVECs) 1.16 nM [1]
In Vitro IC₅₀ (HUVEC Proliferation) 14.9 nM [1]
Thermodynamic Solubility (Crystalline) Poor, limiting oral absorption [2]

Table 2: In Vivo Efficacy and Pharmacokinetic Enhancement via Solid Dispersion

Parameter Crystalline KRN633 Solid Dispersion KRN633
Relative Bioavailability (Rats) Baseline ~7.5-fold increase [2]
Typical Effective Dose (Xenograft Models) 100 mg/kg 5 - 10 mg/kg (10- to 25-fold lower dose) [2] [1]
Tumor Growth Inhibition Significant at 100 mg/kg Dramatic inhibition at 5-10 mg/kg [2]
Microvessel Density Reduction Observed at higher doses Significant reduction at much lower doses [2]

3. Experimental Protocols

3.1. Protocol: Preparation of KRN633 Solid Dispersion This protocol outlines the method for transforming crystalline KRN633 into a solid dispersion to enhance its dissolution properties [2].

  • Objective: To create a solid dispersion of KRN633, converting the drug from a crystalline to an amorphous state to improve its dissolution rate and oral bioavailability.

  • Materials:

    • KRN633 active pharmaceutical ingredient (crystalline form)
    • Appropriate hydrophilic polymer carrier(s) (e.g., PVP, HPMC)
    • Volatile organic solvent (e.g., methanol, ethanol, acetone)
    • Round-bottom flask
    • Rotary evaporator
    • Vacuum oven
    • Mortar and pestle or mill
    • Sieve (e.g., 100 mesh)
  • Methodology:

    • Solution Preparation: Dissolve KRN633 and the selected polymer carrier in a common volatile organic solvent at a predetermined drug-to-polymer ratio. The total solid content should be considered to ensure complete dissolution.
    • Solvent Removal: Remove the solvent rapidly using a rotary evaporator under reduced pressure and controlled temperature to form a solid mixture. This process aims to prevent the recrystallization of KRN633, locking it into an amorphous state within the polymer matrix.
    • Drying: Further dry the resulting solid mass in a vacuum oven at a mild temperature (e.g., 40°C) for a defined period (e.g., 24 hours) to eliminate any residual solvent.
    • Size Reduction: Gently grind the dried solid dispersion using a mortar and pestle, and then pass it through a sieve to obtain a powder with a uniform particle size.
  • Critical Steps & Notes:

    • The selection of the polymer and the drug-to-polymer ratio is critical for achieving and maintaining the amorphous state and ensuring a high dissolution rate.
    • The solvent evaporation rate and temperature must be optimized to prevent phase separation or crystallization of the drug.

3.2. Protocol: In Vitro Dissolution Testing This protocol describes how to evaluate and compare the dissolution profiles of crystalline KRN633 and its solid dispersion form.

  • Objective: To quantify the enhancement in the dissolution rate of KRN633 from the solid dispersion compared to its crystalline form.
  • Materials:
    • USP Type II (paddle) dissolution apparatus
    • Dissolution medium (e.g., phosphate buffer pH 6.8, simulated gastric fluid)
    • Water bath
    • HPLC system with UV detector
  • Methodology:
    • Sample Preparation: Weigh an equivalent amount of pure crystalline KRN633 and the solid dispersion powder, each containing the same quantity of active drug.
    • Dissolution Run: Place the sample in the dissolution vessel containing a defined volume of medium (e.g., 900 mL) pre-warmed to 37°C ± 0.5°C. Set the paddle speed to a standard rate (e.g., 50 rpm).
    • Sampling: Withdraw aliquots (e.g., 1-2 mL) from the dissolution vessel at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes). Replace the medium with an equal volume of fresh pre-warmed medium to maintain a constant volume.
    • Analysis: Filter the samples immediately and analyze the concentration of dissolved KRN633 using a validated HPLC-UV method.
  • Data Analysis: Plot the cumulative percentage of drug released versus time. The solid dispersion is expected to show a dramatically faster dissolution rate, achieving a high percentage of drug release within the first few minutes, whereas the crystalline form will dissolve much more slowly [2].

4. Workflow and Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solid dispersion preparation and the primary mechanism of action of KRN633.

Diagram 1: KRN633 Solid Dispersion Preparation Workflow

SD_Workflow start Start diss Dissolve KRN633 & Polymer in Volatile Solvent start->diss evap Rapid Solvent Removal (Rotary Evaporation) diss->evap Homogeneous Solution dry Vacuum Drying evap->dry Porous Solid Mass grind Grinding & Sieving dry->grind Dried Mass char Solid State Characterization grind->char Fine Powder end Amorphous Solid Dispersion Powder char->end

Diagram 2: Mechanism of Action and In Vivo Efficacy of KRN633

MoA_Pathway comp KRN633 Solid Dispersion Oral Administration dis Rapid Dissolution & Absorption in GI Tract comp->dis pk ~7.5x Higher Bioavailability dis->pk target Inhibition of VEGFR2 Tyrosine Kinase pk->target effect Blocked VEGF-Induced Angiogenesis target->effect outcome Reduced Tumor Blood Supply effect->outcome final Significant Tumor Growth Inhibition outcome->final

The application of the solid dispersion technique successfully transformed the physical state of KRN633 from a poorly soluble crystalline form into a readily dissolving amorphous form [2]. This technological intervention led to a dramatic 7.5-fold improvement in bioavailability in rats and enabled significant antitumor efficacy at doses 10- to 25-fold lower than those required for the unmodified crystalline drug [2]. The enhanced formulation allowed for a clear identification of a wide therapeutic window, with doses that robustly inhibited tumor growth and reduced microvessel density without inducing weight loss or signs of renal toxicity like elevated urinary protein [2]. Therefore, the solid dispersion of KRN633 represents a highly effective strategy to develop a potent, orally available anti-angiogenic drug with improved properties for clinical application.

References

Comprehensive Application Notes and Protocols for KRN633 in Capillary Tube Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Angiogenesis Assays

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a critical therapeutic target in numerous pathological conditions, particularly in oncology where tumor growth and metastasis are angiogenesis-dependent. The capillary tube formation assay serves as a fundamental in vitro method for evaluating the angiogenic potential of endothelial cells and screening compounds that modulate this process. This assay models the crucial morphological changes that occur during angiogenesis, where endothelial cells undergo differentiation into tube-like structures resembling primitive capillaries. The simplicity, reproducibility, and quantitative nature of this assay have made it a cornerstone in angiogenesis research and drug discovery pipelines. [1]

KRN633 is a potent and selective quinazoline urea-derived inhibitor that specifically targets vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. It functions as an ATP-competitive inhibitor with high specificity for VEGFR-1, VEGFR-2, and VEGFR-3, demonstrating IC₅₀ values of 170 nM, 160 nM, and 125 nM, respectively. Its mechanism involves inhibition of VEGF-induced VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 1.16 nM, thereby disrupting downstream signaling cascades essential for endothelial cell proliferation, migration, and ultimately, tube formation. KRN633 exhibits remarkable selectivity, showing significantly weaker activity against other receptor tyrosine kinases including PDGFR-α/β and c-Kit, and does not inhibit FGFR-1, EGFR, or c-Met phosphorylation. [2] [3]

KRN633 Inhibition Data and Key Parameters

Table 1: Quantitative Inhibitory Profile of KRN633

Parameter Value Experimental Context
VEGFR-1 IC₅₀ 170 nM Cell-free kinase assay
VEGFR-2 IC₅₀ 160 nM Cell-free kinase assay
VEGFR-3 IC₅₀ 125 nM Cell-free kinase assay
VEGFR-2 Phosphorylation IC₅₀ 1.16 nM HUVECs, ligand-induced
HUVEC Proliferation IC₅₀ 14.9 nM VEGF-driven
PDGFR-β IC₅₀ 130 nM Cellular context
c-Kit IC₅₀ 8.01 nM Cellular context
Antitumor Efficacy 20-100 mg/kg In vivo xenograft models

Table 2: Experimental Parameters for Tube Formation Assay with KRN633

Parameter Specification Notes
Cell Type HUVECs or ECFCs HUVECs most commonly used
Coating Matrix Matrigel (Phenol Red-Free) Growth factor-reduced recommended
Cell Seeding Density 1.5-2.0 × 10⁵ cells/well 24-well plate format
KRN633 Concentration Range 0.01-10 μM Dissolved in DMSO
Treatment Duration 6-48 hours Time-dependent effects observed
Key Readout Parameters Tube length, branch points, mesh areas Quantified via image analysis
Serum Concentration 2% FBS Reduced to minimize VEGF contribution

The concentration-dependent inhibition of tube formation by KRN633 occurs at nanomolar concentrations, consistent with its potency against VEGFR-2 phosphorylation. Research demonstrates that KRN633 effectively suppresses capillary tube formation of endothelial cells while showing no direct cytotoxic effects on various cancer cell lines at concentrations up to 10 μM, confirming its specific anti-angiogenic mechanism rather than general cytotoxicity. This selectivity profile is particularly valuable for distinguishing specific anti-angiogenic activity from nonspecific cellular toxicity in experimental settings. [4] [3]

Detailed Experimental Protocols

Standard Tube Formation Assay Protocol

The endothelial tube formation assay requires careful attention to cell preparation, matrix conditions, and timing to generate reproducible and biologically relevant results. The following protocol has been optimized for HUVECs but can be adapted for other endothelial cell types including endothelial colony-forming cells (ECFCs) which demonstrate enhanced proliferative capacity and defined angiogenic characteristics. [5]

Materials Required:

  • Human umbilical vein endothelial cells (HUVECs) passages 3-6
  • Growth factor-reduced Matrigel (Phenol Red-Free; BD Biosciences)
  • Endothelial basal medium (EBM-2) supplemented with 2% FBS
  • KRN633 stock solution (10 mM in DMSO)
  • 24-well tissue culture plates
  • Sterile pipettes and tips
  • Water bath set to 37°C
  • Incubator maintained at 37°C with 5% CO₂

Procedure:

  • Matrigel Coating: Thaw Matrigel overnight at 4°C. Pre-chill all tubes and pipette tips. Add 300 μL of ice-cold Matrigel to each well of a 24-well plate. Avoid creating air bubbles. Tilt the plate gently to ensure even coating of the well surface.
  • Polymerization: Transfer the coated plate to a 37°C incubator for 30-45 minutes to allow complete Matrigel polymerization. The Matrigel will transform from liquid to solid, forming an opaque surface.
  • Cell Preparation: Trypsinize HUVECs at 70-80% confluence. Resuspend cells in complete endothelial growth medium and count. Centrifuge at 300 × g for 5 minutes and resuspend in EBM-2 containing 2% FBS to achieve a concentration of 1.5 × 10⁵ cells/mL.
  • Compound Preparation: Prepare KRN633 working concentrations by diluting the 10 mM stock in EBM-2 with 2% FBS to generate concentrations ranging from 0.01 μM to 10 μM. Include a vehicle control containing equivalent DMSO concentration (typically ≤0.1%).
  • Cell Seeding and Treatment: Carefully aspirate any condensation from the Matrigel surface. Add 1 mL of cell suspension (1.5 × 10⁵ cells) to each well. Immediately add KRN633 at predetermined concentrations or vehicle control. Gently swirl the plate to ensure even distribution.
  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 6-18 hours. The optimal incubation time may vary based on cell type and specific experimental requirements.
Advanced Real-Time Tube Formation Monitoring

For more comprehensive analysis of tube formation dynamics, consider implementing a real-time monitoring approach that captures the entire tubulogenesis process rather than single timepoint measurements. This advanced methodology provides insights into the temporal effects of KRN633 on tube formation, maturation, and regression. [5]

Enhanced Protocol Modifications:

  • Utilize a real-time cell recorder or live-cell imaging system maintained in a 37°C/5% CO₂ environment.
  • Acquire images automatically at 1-hour intervals for up to 48 hours.
  • Employ image-stitching software to create larger field-of-view images (e.g., 2×2 stitched areas from 4× objective lens), increasing analytical accuracy by covering approximately 25-fold more area compared to single 10× images.
  • Analyze time-dependent parameters including tube formation rate, stabilization duration, and regression initiation.

This extended monitoring approach reveals that KRN633 not only inhibits initial tube formation but also disrupts tube stabilization and accelerates regression in a concentration-dependent manner. The IC₅₀ values for KRN633 may vary at different observation timepoints, highlighting the importance of temporal assessment for comprehensive compound characterization. [5]

Data Analysis and Quantification

Image Acquisition and Processing

Consistent image acquisition and analysis protocols are essential for generating reliable, quantitative data. Following the incubation period, capture multiple non-overlapping images per well using phase-contrast microscopy at 4× or 10× magnification. For each experimental condition, aim for at least 3-5 technical replicates and 3 biological replicates to ensure statistical robustness. [6] [5]

Recommended Imaging Parameters:

  • Maintain consistent lighting conditions across all acquisitions
  • Ensure entire well surface is in focus
  • Capture minimum of 5 non-overlapping fields per well
  • Use consistent magnification and resolution settings
Quantitative Analysis with Angiogenesis Analyzer

The Angiogenesis Analyzer for ImageJ represents a sophisticated, open-source tool specifically designed for quantitative analysis of capillary tube formation assays. This software extracts characteristic elements of endothelial networks through a series of algorithmic processing steps that identify junctions, segments, and meshes. [6]

Key Analysis Steps:

  • Image Preprocessing: Convert images to 8-bit format and adjust thresholding to optimize structure detection.
  • Skeletonization: Reduce tubular structures to single-pixel width skeletons while maintaining connectivity.
  • Network Analysis: The software automatically identifies and quantifies:
    • Junctions: Branch points where multiple tubes intersect
    • Segments: Tubular connections between two junctions
    • Branches: Sequences of segments between junctions or endpoints
    • Meshes: Enclosed areas within the tubular network

Critical Parameters for Quantification:

  • Total Tube Length: Sum length of all tubular structures per field
  • Number of Branches: Count of all branch segments
  • Junction Count: Number of branch points
  • Mesh Area: Total area enclosed by tubular structures

The Angiogenesis Analyzer tool avoids requirements for extensive image pretreatment or online computation services, functioning as a fully integrated program within the ImageJ environment. It provides hierarchical data as vectorial objects modeling the analyzed structures at different levels, offering more biologically relevant information than simple binary measurements. [6]

Technical Considerations and Troubleshooting

Optimal Assay Conditions: Several factors significantly influence tube formation assay outcomes and should be carefully controlled:

  • Cell Passage Number: Use HUVECs between passages 3-6; higher passages demonstrate reduced tubulogenesis capacity
  • Matrix Batch Consistency: Different Matrigel lots may vary in tube-forming capacity; test each batch before large experiments
  • Serum Concentration: Reduced serum (2% FBS) minimizes confounding effects of serum-derived growth factors
  • Cell Density Optimization: Conduct preliminary experiments to determine ideal seeding density for your specific cell type

Common Challenges and Solutions:

  • Incomplete Tube Formation: Verify Matrigel polymerization temperature (strictly 37°C), cell viability, and appropriate cell passage number
  • High Background Variability: Standardize timing between Matrigel coating and cell seeding; use consistent cell suspension temperatures
  • Poor Image Contrast: Adjust phase contrast settings or consider fluorescent staining with calcein-AM or similar viability dyes
  • Inconsistent KRN633 Solubility: Use fresh DMSO for stock solutions and ensure complete dissolution before dilution; avoid moisture absorption in DMSO stocks

Conclusion

The capillary tube formation assay represents a robust, reproducible method for evaluating the anti-angiogenic activity of KRN633. When properly executed with appropriate controls and quantification methods, this assay provides critical insights into compound efficacy and mechanism of action. The application of advanced analytical tools like the Angiogenesis Analyzer for ImageJ and real-time monitoring approaches significantly enhances the depth and quality of data obtained. KRN633 demonstrates potent, selective inhibition of VEGFR signaling that effectively disrupts capillary tube formation at nanomolar concentrations, supporting its further investigation as a promising anti-angiogenic therapeutic agent.

Diagram and Visual Representations

krn633_mechanism VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Phosphorylation Phosphorylation VEGFR2->Phosphorylation Activates KRN633 KRN633 KRN633->VEGFR2 Competitive Inhibition Inhibition Inhibition KRN633->Inhibition Results in ATP ATP ATP->VEGFR2 Signaling Signaling Phosphorylation->Signaling Proliferation Proliferation Signaling->Proliferation TubeFormation TubeFormation Signaling->TubeFormation Inhibition->Proliferation Inhibition->TubeFormation

Diagram 1: KRN633 Mechanism of Action - This diagram illustrates how KRN633 competitively inhibits VEGFR-2 tyrosine kinase activity by blocking ATP binding, thereby preventing downstream signaling pathways that lead to endothelial cell proliferation and tube formation.

assay_workflow start Assay Preparation matrigel Coat with Matrigel (300 μL/well, 37°C, 30 min) start->matrigel cells Prepare HUVECs (1.5×10⁵ cells/mL) matrigel->cells treatment Add KRN633 (0.01-10 μM range) cells->treatment incubate Incubate (37°C, 6-18 hours) treatment->incubate image Image Acquisition (4-10× magnification) incubate->image analyze Quantify with Angiogenesis Analyzer image->analyze results Data Analysis analyze->results

Diagram 2: Tube Formation Assay Workflow - This flowchart outlines the key steps in performing the capillary tube formation assay with KRN633, from initial Matrigel coating to final data analysis using specialized software.

References

Comprehensive Application Notes and Protocols for KRN633 in VEGF-Driven Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KRN633

KRN633 is a potent, selective, cell-permeable, reversible, and ATP-competitive inhibitor of vascular endothelial growth factor receptors (VEGFRs) that has demonstrated significant anti-angiogenic properties in various experimental models. This quinazoline urea derivative specifically targets VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinases with high selectivity, making it an invaluable research tool for investigating VEGF-dependent signaling pathways and angiogenesis mechanisms [1] [2] [3]. The compound exhibits potent antitumor activity in vivo by inhibiting tumor vessel formation and vascular permeability, despite lacking direct cytotoxicity against cancer cells in vitro, highlighting its specific action on the tumor vasculature [1] [3]. These properties have established KRN633 as a crucial compound for studying angiogenic processes and developing anti-angiogenic therapies.

Mechanism of Action

Primary Molecular Mechanism

KRN633 functions as a competitive ATP-binding site inhibitor that directly targets the intracellular tyrosine kinase domains of VEGFRs. The compound exhibits differential inhibition across the VEGFR family, with IC₅₀ values of 170 nM for VEGFR1 (Flt-1), 160 nM for VEGFR2 (KDR/Flk-1), and 125 nM for VEGFR3 (Flt-4) in cell-free kinase assays [1] [4] [3]. This targeted inhibition is particularly effective against VEGF-driven signaling cascades, as KRN633 demonstrates remarkable potency in cellular contexts, inhibiting VEGF-induced VEGFR-2 phosphorylation in HUVECs with an IC₅₀ of 1.16 nM [1] [3]. The dramatic increase in cellular potency compared to enzyme assays suggests favorable cellular uptake and accumulation, or potentially synergistic effects on interconnected signaling pathways.

Selectivity Profile

KRN633 exhibits excellent kinase selectivity within the receptor tyrosine kinase family. While it potently inhibits VEGFR1-3, it shows only weak activity against related receptors including PDGFR-α (IC₅₀ = 965 nM), c-Kit (IC₅₀ = 4,330 nM), and PDGFR-β (IC₅₀ = 9,850 nM) [1]. Importantly, KRN633 does not significantly block the phosphorylation of FGFR-1, EGFR, or c-Met in cells, confirming its specificity for VEGFRs [1] [3]. This selective profile makes KRN633 particularly valuable for discerning VEGF-specific effects in complex biological systems where multiple signaling pathways may be active.

Downstream Signaling Effects

The inhibition of VEGFR tyrosine kinase activity by KRN633 results in suppression of key downstream signaling mediators. The compound effectively inhibits VEGF-dependent phosphorylation of MAP kinases ERK1 and ERK2 with IC₅₀ values of 3.51 nM and 6.08 nM, respectively [1] [3]. Additionally, KRN633 modulates the Akt and ERK phosphorylation signaling pathways, leading to inhibition of hypoxia-induced transcriptional activation of HIF-1α in a concentration-dependent manner (IC₅₀ = 3.79 μM) [1] [3]. This effect on HIF-1α signaling suggests potential application in targeting the hypoxic tumor microenvironment, where HIF-1α plays a crucial role in adaptive responses.

G VEGF VEGF Ligand VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR Binding Downstream Downstream Signaling (PKC/PKD, MAPK, PI3K/Akt) VEGFR->Downstream Activation Nucleus Nuclear Signaling (HDAC7 Phosphorylation & Nuclear Export) Downstream->Nucleus Signal Transduction Response Cellular Responses (Proliferation, Migration, Tube Formation) Nucleus->Response Gene Expression KRN633 KRN633 ATP-competitive VEGFR Inhibitor KRN633->VEGFR Inhibition

Figure 1: Mechanism of KRN633 Inhibition of VEGF Signaling Pathway. KRN633 acts as an ATP-competitive inhibitor of VEGFR tyrosine kinases, blocking downstream signaling cascades including PKC/PKD, MAPK, and PI3K/Akt pathways. This inhibition prevents HDAC7 phosphorylation and nuclear export, ultimately suppressing VEGF-driven cellular responses including proliferation, migration, and tube formation. VEGF = Vascular Endothelial Growth Factor; VEGFR = VEGF Receptor; HDAC7 = Histone Deacetylase 7.

Quantitative Activity Profile of KRN633

Kinase Inhibition Profile

Table 1: Kinase Inhibition Profile of KRN633 [1] [4] [3]

Target IC₅₀ (nM) Cellular Assay IC₅₀ Biological Significance
VEGFR1 (Flt-1) 170 11.7 nM (tyrosine phosphorylation) Placental development, monocyte migration
VEGFR2 (KDR/Flk-1) 160 1.16 nM (tyrosine phosphorylation) Primary mediator of mitogenic signaling
VEGFR3 (Flt-4) 125 Not determined Lymphatic endothelial cell function
PDGFR-α 965 Not determined Weak cross-reactivity
c-Kit 4,330 8.01 nM (tyrosine phosphorylation) Minimal cross-reactivity
PDGFR-β 9,850 130 nM (tyrosine phosphorylation) Minimal cross-reactivity
Cellular Potency in Functional Assays

Table 2: Cellular Activity of KRN633 in Various Assay Systems [1] [2] [3]

Assay Type Cell Line/System IC₅₀/Effective Concentration Experimental Readout
VEGF-driven proliferation HUVECs 14.9 nM 50% inhibition of cell proliferation
FGF-driven proliferation HUVECs ~3,000 nM Weak suppression at high concentration
Tube formation HUVECs ~10 nM (50% inhibition) Inhibition of capillary-like structure formation
Hypoxia-induced HIF-1α activation Various cancer cells 3.79 μM Transcriptional inhibition

| MAPK signaling | HUVECs | 3.51 nM (ERK1) 6.08 nM (ERK2) | Phosphorylation inhibition |

Detailed Experimental Protocols

VEGF-Driven HUVEC Proliferation Assay
4.1.1 Background and Principle

The VEGF-driven proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs) represents a cornerstone method for evaluating the anti-angiogenic potency of KRN633. This assay specifically measures the compound's ability to inhibit VEGF-mediated endothelial cell proliferation, which is a critical step in the angiogenesis process [1] [2]. The exceptional sensitivity of HUVECs to VEGF stimulation, combined with the central role of VEGFR-2 signaling in endothelial proliferation, makes this assay system particularly relevant for investigating angiogenic inhibitors. The protocol outlined below has been optimized to ensure robust and reproducible results that accurately reflect the compound's efficacy in disrupting VEGF-dependent proliferation pathways [1] [3].

4.1.2 Materials and Reagents
  • HUVECs (commercially available from Procell Life Technology, Cat# CL-0675, or equivalent suppliers) [5]
  • Complete Endothelial Cell Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin [5]
  • VEGF-A Stock Solution: Recombinant Human VEGF-A (50 μg/mL), prepare aliquots and store at -20°C [5]
  • KRN633 Stock Solution: Prepare at 10 mM concentration in DMSO, store at -20°C in aliquots (stable for at least 1 year) [1] [4]
  • Vehicle Control: 0.1% DMSO in culture medium (match highest DMSO concentration used in treatments) [1]
  • Proliferation Detection Reagent: WST-1 cell proliferation reagent or equivalent MTT/EdU assay kits [1] [5]
  • Equipment: Cell culture incubator (37°C, 5% CO₂), sterile tissue cultureware, spectrophotometric plate reader
4.1.3 Step-by-Step Procedure

G Start Plate HUVECs in Complete Medium Step1 24h Pre-culture (Allow Cell Attachment) Start->Step1 Step2 Prepare KRN633 Dilutions (0.01 to 10 μM in 0.1% DMSO) Step1->Step2 Step3 Add VEGF Stimulus (50 ng/mL Final Concentration) Step2->Step3 Controls Include Controls: - VEGF Only (Positive) - No VEGF (Negative) - Vehicle Only Step2->Controls Prepare in Parallel Step4 96h Treatment Period (Maintain at 37°C, 5% CO₂) Step3->Step4 Step5 Add WST-1 Reagent Incubate 1-4h Step4->Step5 Step6 Measure Absorbance at 440 nm Step5->Step6 Step7 Calculate % Viability vs Vehicle Control Step6->Step7 Controls->Step4

Figure 2: Experimental Workflow for VEGF-Driven HUVEC Proliferation Assay. The procedure involves plating HUVECs, allowing cell attachment, treating with KRN633 dilutions and VEGF stimulus, followed by a 96-hour treatment period before viability assessment. Appropriate controls must be included in parallel for accurate data interpretation.

  • Cell Seeding and Pre-culture

    • Harvest exponentially growing HUVECs using standard trypsinization procedure
    • Seed HUVECs in 96-well tissue culture plates at a density of 3-5 × 10³ cells/well in 100 μL complete medium
    • Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment and recovery [1] [3]
  • Compound Preparation and Treatment

    • Prepare serial dilutions of KRN633 in complete culture medium to achieve final concentrations ranging from 0.01 to 10 μM
    • Maintain constant DMSO concentration across all treatments (not exceeding 0.1% v/v) [1]
    • Remove culture medium from pre-seeded HUVECs and replace with 100 μL treatment medium containing:
      • Appropriate concentration of KRN633 or vehicle control
      • VEGF-A at final concentration of 50 ng/mL [5]
    • Include control wells containing:
      • VEGF stimulation without inhibitor (positive control for proliferation)
      • No VEGF and no inhibitor (baseline proliferation control)
      • Vehicle control with VEGF (DMSO vehicle control)
  • Proliferation Period and Viability Assessment

    • Incubate treated cells for 96 hours at 37°C in 5% CO₂ environment [1] [3]
    • Following incubation, add 10 μL WST-1 reagent directly to each well
    • Incubate plates for 1-4 hours at 37°C, monitoring color development periodically
    • Measure absorbance at 440 nm using a spectrophotometric plate reader
    • Calculate percentage viability relative to VEGF-stimulated vehicle controls [1]
4.1.4 Data Analysis and Interpretation
  • Dose-Response Modeling: Plot percentage viability against log₁₀ concentration of KRN633 and fit using four-parameter logistic curve to determine IC₅₀ value [1]
  • Quality Control Criteria:
    • VEGF-stimulated control should show at least 2-fold increase in signal compared to non-stimulated control
    • Coefficient of variation (CV) between replicate wells should be <15%
    • Z-factor for the assay plate should be >0.5, indicating robust assay performance
  • Specificity Assessment: Compare IC₅₀ values between VEGF-driven and FGF-driven proliferation to confirm VEGF-specific inhibition [1]
Cell-Free Kinase Assay Protocol
4.2.1 Procedure Overview

For direct assessment of VEGFR kinase inhibition, cell-free kinase assays can be performed using recombinant VEGFR proteins:

  • Assay Setup: Conduct experiments in quadruplicate with 1 μM ATP concentration in kinase reaction buffer [1] [3]
  • Compound Testing: Test KRN633 across concentration range from 0.3 nM to 10 μM [1]
  • Detection Method: Utilize appropriate kinase activity detection system (e.g., ADP-Glo kinase assay or radioisotropic phosphorylation assays)
  • Data Analysis: Calculate IC₅₀ values from dose-response curves generated using non-linear regression analysis

Therapeutic Implications and Physiological Context

Anti-Tumor Efficacy

KRN633 has demonstrated significant antitumor activity across multiple in vivo tumor xenograft models representing diverse tissue origins, including lung (A549), colon (HT29, Ls174T), and prostate (LNCap, DU145) cancers [1] [2]. Oral administration of KRN633 at 100 mg/kg/d produced substantial tumor growth inhibition, with twice-daily administration at 100 mg/kg inducing approximately 90% growth inhibition of HT29 tumors [1] [3]. Notably, KRN633 treatment caused regression of some well-established tumors and those that had regrown after treatment cessation, suggesting potent and durable anti-angiogenic effects [2]. The compound was well-tolerated in these models with no significant effects on body weight or general animal health, indicating a favorable therapeutic window [1] [2].

VEGF Signaling in Physiological Context

The VEGF signaling pathway represents a central regulatory axis in physiological and pathological angiogenesis. VEGF binding to its receptors, particularly VEGFR-2, initiates multiple downstream signaling cascades including PKC/PKD, MAPK, and PI3K/Akt pathways [6]. Recent research has elucidated the role of histone deacetylase 7 (HDAC7) as a critical nuclear mediator of VEGF signaling, with phosphorylation and nuclear export of HDAC7 serving as a molecular switch that regulates VEGF-responsive genes in endothelial cells [6]. This pathway dynamically controls endothelial cell proliferation, migration, and tube formation—all essential processes for angiogenesis that are effectively inhibited by KRN633 through its action on upstream VEGFR signaling [1] [6].

Technical Notes and Troubleshooting

Critical Experimental Considerations
  • Compound Solubility and Stability: KRN633 should be dissolved in DMSO at stock concentrations ≤10 mM. Always use fresh DMSO as moisture-absorbing DMSO reduces solubility. For in vivo studies, KRN633 can be formulated as a homogeneous suspension in 0.5% methylcellulose with 0.2% Tween 80 at 10 mg/mL [1]
  • Cell Passage Number: Use low-passage HUVECs (passage 3-8) to maintain physiological responsiveness to VEGF stimulation and ensure consistent results
  • Serum Lot Variability: Screen lots of FBS for optimal support of VEGF-dependent HUVEC proliferation, as serum components can influence baseline proliferation rates
  • VEGF Isoform Selection: VEGF₁₆₅ is the most biologically active isoform for proliferation assays, though all major isoforms bind VEGFRs with similar affinity [7]
Troubleshooting Common Issues
  • High Background Proliferation: Reduce serum concentration to 2-5% during treatment period to decrease VEGF-independent proliferation
  • Poor Dose-Response: Verify compound solubility and ensure serial dilutions are prepared correctly with thorough mixing at each step
  • Variable Replicate Readings: Check cell seeding density consistency and ensure equal distribution during plating
  • Insufficient VEGF Response: Test VEGF bioactivity in a separate assay and verify receptor expression in HUVECs via Western blot

Conclusion

KRN633 represents a valuable research tool for specifically investigating VEGF-dependent signaling and angiogenesis processes. The detailed protocols provided herein for VEGF-driven proliferation assays enable researchers to reliably evaluate the compound's activity and mechanism of action. The high selectivity of KRN633 for VEGFRs, combined with its well-characterized cellular and in vivo effects, establishes it as an excellent compound for dissecting VEGF pathway biology and validating VEGFR inhibition as a therapeutic strategy for angiogenesis-dependent diseases.

References

Comprehensive Application Notes and Protocols for KRN633: Stock Solution Preparation and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to KRN633

KRN633 is a potent, ATP-competitive inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases with demonstrated anti-angiogenic and antitumor activity in preclinical models. This quinazoline urea derivative selectively targets VEGFR-1, VEGFR-2, and VEGFR-3 with IC₅₀ values of 170 nM, 160 nM, and 125 nM, respectively, while showing significantly lower activity against other tyrosine kinases including PDGFR-α/β and c-Kit [1] [2]. The compound works by inhibiting VEGF-induced phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 1.16 nM, thereby blocking downstream MAPK signaling pathways and suppressing endothelial cell proliferation and tube formation [1] [2]. Due to its poor aqueous solubility, appropriate preparation of stock solutions and formulations is critical for obtaining reliable experimental results. These application notes provide detailed protocols for preparing KRN633 stock solutions, in vitro cell-based assays, and in vivo formulations to support researchers in conducting physiologically relevant investigations of this VEGFR inhibitor.

Chemical Properties and Solubility Profile

Understanding the chemical properties and solubility characteristics of KRN633 is fundamental for developing robust experimental protocols. The compound has a molecular weight of 416.86 g/mol and the molecular formula is C₂₀H₂₁ClN₄O₄ [1] [3] [4]. The CAS registry number for KRN633 is 286370-15-8, which should be used for proper material identification and tracking [1] [3] [4].

Solubility Characteristics

KRN633 is characterized by limited aqueous solubility but demonstrates good solubility in dimethyl sulfoxide (DMSO), making it the preferred solvent for stock solution preparation. The following table summarizes the available solubility data from multiple suppliers:

Table 1: Solubility Profile of KRN633 in Various Solvents

Solvent Solubility Concentration Notes
DMSO Soluble 9 mg/mL (21.58 mM) Moisture-absorbing DMSO reduces solubility [1]
DMSO Soluble 25 mg/mL (59.97 mM) Requires ultrasonic treatment; hygroscopic DMSO impacts solubility [3]
DMSO Soluble 3 mg/mL Clear solution when warmed [4]
Water Insoluble - Not recommended for direct dissolution [1]
Ethanol Insoluble - Not recommended for stock preparation [1]
Handling and Storage Considerations
  • Storage Conditions: KRN633 should be stored as a solid powder at -20°C, protected from light and moisture [1] [5] [4]. Under these conditions, the powder remains stable for at least 24 months from the date of receipt [5].

  • Solution Stability: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month without significant degradation [3] [5]. However, for optimal results, it is recommended to use freshly prepared solutions whenever possible [5].

  • Moisture Sensitivity: KRN633 is sensitive to moisture, and DMSO is hygroscopic. Using freshly opened DMSO containers with minimal exposure to atmospheric humidity is crucial for maintaining solution integrity and achieving target concentrations [1] [3].

Stock Solution Preparation in DMSO

Preparation of high-quality stock solutions is critical for obtaining consistent and reproducible experimental results with KRN633. The following protocol describes the recommended procedure for preparing 10 mM and 50 mM DMSO stock solutions.

Materials and Equipment
  • Pure KRN633 compound (purity ≥98% by HPLC) [4]
  • High-quality, anhydrous DMSO (freshly opened container recommended) [1]
  • Analytical balance (capable of measuring 0.1 mg accurately)
  • Volumetric flasks or glass vials (screw-cap with PTFE liner recommended)
  • Micropipettes and appropriate tips
  • Sonication device (ultrasonic water bath or probe sonicator)
  • Vortex mixer
  • Personal protective equipment (lab coat, gloves, safety glasses)
Step-by-Step Preparation Protocol
  • Weighing Procedure:

    • Equilibrate the KRN633 vial to room temperature before opening (approximately 15-20 minutes) to prevent moisture condensation.
    • Accurately weigh the required amount of KRN633 powder based on desired stock concentration:
      • For 10 mM stock: 4.17 mg per 1 mL of DMSO
      • For 50 mM stock: 20.84 mg per 1 mL of DMSO
  • Dissolution Process:

    • Transfer the weighed KRN633 powder to an appropriate vial.
    • Add the calculated volume of anhydrous DMSO directly to the powder.
    • Vortex the mixture for 30-60 seconds to initially disperse the compound.
    • Sonicate the mixture using an ultrasonic water bath for 5-10 minutes until the solution appears clear without visible particulates. For more stubborn dissolution, a probe sonicator with intermittent pulses (5-second pulses with 10-second rests) can be used to avoid excessive heating.
  • Aliquoting and Storage:

    • Immediately aliquot the prepared stock solution into small, pre-labeled vials (e.g., 10-50 μL aliquots based on typical single-use volumes).
    • Clearly label each vial with compound name, concentration, preparation date, solvent, and preparer's initials.
    • Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) [3] [5].
Quality Control and Verification
  • Visual Inspection: Examine the solution for clarity and absence of precipitate or particulate matter.
  • Purity Confirmation: When possible, verify concentration and purity using HPLC or UV-Vis spectroscopy [4].
  • Freeze-Thaw Management: Avoid repeated freeze-thaw cycles (recommended maximum: 3 cycles) as this may lead to precipitation or degradation.

Table 2: Troubleshooting Guide for Stock Solution Preparation

Problem Potential Cause Solution
Precipitation observed Solution cooled below room temperature Warm solution to room temperature and vortex; if precipitate persists, briefly sonicate
Lower than expected activity Degradation due to improper storage or moisture Prepare fresh stock solution with new DMSO aliquot
Inconsistent results between experiments Freeze-thaw degradation or concentration inaccuracy Use single-use aliquots; verify concentration spectroscopically
Poor dissolution Old DMSO with high water content Use fresh anhydrous DMSO; consider molecular sieves for DMSO storage

In Vitro Application Protocols

KRN633 has been extensively evaluated in various cell-based assays, primarily focusing on its effects on endothelial cell function and tumor biology. The following protocols outline key methodologies for investigating the anti-angiogenic properties of KRN633.

Endothelial Cell Proliferation Assay

The inhibition of VEGF-driven endothelial cell proliferation is a hallmark of VEGFR-2 inhibitors like KRN633. This protocol is adapted from established methods using HUVECs [1] [2].

  • Cell Culture: Maintain HUVECs in appropriate endothelial cell growth medium supplemented with 10% FBS and endothelial growth factors. Use cells between passages 3-6 for all experiments.

  • Assay Setup:

    • Seed HUVECs in 96-well plates at a density of 1,000-2,000 cells per well in serum-free medium and allow attachment for 4-6 hours.
    • Prepare treatment medium containing VEGF (10-20 ng/mL) and serial dilutions of KRN633 (typically ranging from 0.1 nM to 10 μM) in medium with 2% FBS. Include controls with vehicle (DMSO, final concentration ≤0.1%) and FGF-2 for selectivity assessment.
    • Replace the seeding medium with treatment medium and incubate for 72 hours at 37°C, 5% CO₂.
  • Viability Assessment:

    • Add WST-1 or MTT reagent according to manufacturer's instructions and incubate for 1-4 hours.
    • Measure absorbance at 440 nm (WST-1) or 570 nm (MTT) using a microplate reader.
    • Calculate percentage viability relative to VEGF-stimulated vehicle control cells.
  • Expected Results: KRN633 typically inhibits VEGF-driven HUVEC proliferation with an IC₅₀ of approximately 14.9 nM, while showing minimal effects on FGF-driven proliferation even at much higher concentrations (up to 3 μM) [1].

Capillary Tube Formation Assay

This assay evaluates the anti-angiogenic activity of KRN633 by assessing its ability to disrupt endothelial cell morphogenesis and tube formation.

  • Matrix Preparation:

    • Thaw Matrigel on ice overnight at 4°C.
    • Add 50-100 μL of Matrigel to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow polymerization.
  • Cell Plating and Treatment:

    • Harvest HUVECs and resuspend in medium containing VEGF (20 ng/mL) and appropriate concentrations of KRN633 (0.1-1000 nM).
    • Plate 10,000-20,000 cells per well onto the polymerized Matrigel.
    • Incubate at 37°C, 5% CO₂ for 4-18 hours.
  • Quantification and Analysis:

    • Capture images using an inverted microscope at 4× or 10× magnification.
    • Quantify tube formation by measuring total tube length, number of branching points, or number of complete loops using image analysis software.
    • KRN633 typically inhibits tube formation by approximately 50% at a concentration of 10 nM [1].

The following workflow diagram illustrates the key experimental procedures for evaluating KRN633 activity in cellular models:

krn633_workflow cluster_stock_prep Stock Solution Preparation cluster_cell_assays In Vitro Applications cluster_in_vivo In Vivo Administration Start Start KRN633 Experiment Weigh Weigh KRN633 powder Start->Weigh Dissolve Dissolve in anhydrous DMSO Weigh->Dissolve Aliquot Aliquot and store at -80°C Dissolve->Aliquot Proliferation Endothelial Cell Proliferation Assay Aliquot->Proliferation TubeFormation Capillary Tube Formation Assay Aliquot->TubeFormation Signaling VEGFR-2 Phosphorylation Analysis Aliquot->Signaling Suspension Prepare suspension in 0.5% methylcellulose/0.2% Tween 80 Aliquot->Suspension Dosing Administer to animals (20-100 mg/kg, oral gavage) Suspension->Dosing

Diagram 1: Experimental workflow for KRN633 applications showing stock solution preparation through in vitro and in vivo evaluation methods.

VEGFR-2 Phosphorylation Assay

This protocol assesses the direct target engagement of KRN633 by measuring inhibition of VEGF-induced VEGFR-2 phosphorylation in HUVECs [1].

  • Cell Treatment and Lysis:

    • Serum-starve HUVECs for 4-6 hours in medium containing 0.5-1% FBS.
    • Pre-treat cells with KRN633 (0.1-1000 nM) or vehicle control for 1 hour.
    • Stimulate with VEGF (50 ng/mL) for 10 minutes at 37°C.
    • Immediately place on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Immunoblotting:

    • Resolve equal protein amounts (20-40 μg) by SDS-PAGE and transfer to PVDF membranes.
    • Probe with anti-phospho-VEGFR-2 (Tyr1175) and anti-total VEGFR-2 antibodies.
    • Detect using enhanced chemiluminescence and quantify band intensities.
    • KRN633 typically inhibits VEGF-induced VEGFR-2 phosphorylation with an IC₅₀ of 1.16 nM [1].

Table 3: Summary of Key In Vitro Assay Parameters for KRN633

Assay Type Cell Line/System KRN633 Concentration Range Key Readout Reference IC₅₀/EC₅₀
VEGFR-2 phosphorylation HUVECs 0.1 - 1000 nM Phospho-VEGFR-2 inhibition 1.16 nM [1]
VEGF-driven proliferation HUVECs 0.01 - 10000 nM Cell viability (WST-1/MTT) 14.9 nM [1]
Capillary tube formation HUVECs/Matrigel 1 - 1000 nM Total tube length ~50% inhibition at 10 nM [1]
Cancer cell viability Various tumor cell lines 0.01 - 10 μM Cell proliferation >10,000 nM (weak activity) [1]
HIF-1α transcriptional activation A549, others 0.1 - 10 μM Reporter gene expression 3.79 μM [1]

In Vivo Formulation and Dosing

The poor aqueous solubility of KRN633 presents challenges for in vivo administration that can be addressed through appropriate formulation strategies. The following protocols describe effective methods for preparing KRN633 for animal studies.

Standard Suspension Formulation

For routine in vivo efficacy studies in xenograft models, KRN633 is typically administered as a suspension in aqueous vehicles [1].

  • Vehicle Preparation:

    • Prepare 0.5% methylcellulose with 0.2% Tween 80 in purified water.
    • Stir continuously for 1-2 hours at room temperature until the methylcellulose is completely dissolved and the solution appears clear.
    • Alternatively, carboxymethylcellulose sodium (CMC-Na) solution can be used as a suspension vehicle.
  • Suspension Preparation:

    • Weigh required amount of KRN633 based on animal weight and desired dosage (typically 20-100 mg/kg for pure compound).
    • Add the compound to an appropriate volume of vehicle to achieve the target concentration (e.g., 10 mg/mL for a 100 mg/kg dose with 10 mL/kg administration volume).
    • Mix thoroughly using a vortex mixer and/or sonicate to create a homogeneous suspension.
    • The suspension should be prepared fresh for each administration.
  • Administration:

    • Administer via oral gavage using appropriate animal dosing needles.
    • Typical dosing regimens in xenograft models include once-daily (qd) or twice-daily (bid) administration for the duration of the study [1].
Enhanced Bioavailability Formulation

To overcome the limitations of conventional suspensions, a solid dispersion formulation has been developed that significantly improves the oral bioavailability of KRN633 [6].

  • Solid Dispersion Preparation:

    • The solid dispersion technique transforms crystalline KRN633 into an amorphous state, dramatically improving dissolution rate and absorption.
    • The specific composition and processing parameters for KRN633 solid dispersion are proprietary, but generally involve co-precipitation or melt extrusion with polymeric carriers.
  • Performance Characteristics:

    • The solid dispersion form enhances bioavailability in rats by approximately 7.5-fold compared to the crystalline compound [6].
    • This formulation allows for 10- to 25-fold lower doses to achieve similar antitumor efficacy compared to the pure compound [6].
    • Histologic analysis of tumors treated with the solid dispersion form reveals significant reduction in microvessel density at much lower doses [6].
In Vivo Efficacy Testing

The antitumor activity of KRN633 has been demonstrated in various xenograft models following the general protocol below [1] [2]:

  • Tumor Implantation:

    • Implant human cancer cells (A549, HT29, Ls174T, DU145, LNCap, etc.) subcutaneously into the flank region of immunocompromised mice or rats.
    • Allow tumors to establish until they reach a predetermined volume (typically 100-200 mm³ for initiation studies or 500-667 mm³ for therapeutic intervention studies).
  • Treatment and Monitoring:

    • Randomize animals into treatment groups (n=5-10 per group).
    • Administer KRN633 or vehicle control according to the selected dosing regimen.
    • Measure tumor dimensions and body weight 2-3 times weekly.
    • Calculate tumor volume using the formula: V = (length × width²) / 2.
    • Monitor animals for any signs of toxicity or adverse effects.
  • Expected Outcomes:

    • Once-daily administration of KRN633 at 100 mg/kg produces significant tumor growth inhibition in various xenograft models [1].
    • Twice-daily administration at 100 mg/kg induces approximately 90% growth inhibition of HT29 tumors [1].
    • KRN633 is generally well-tolerated with no significant effects on body weight or general health at efficacious doses [1] [2].

Quality Control and Validation

Implementing appropriate quality control measures ensures the reliability and reproducibility of experimental results with KRN633.

  • Purity Verification:

    • Confirm compound purity upon receipt using HPLC analysis (typically ≥98% by HPLC) [4].
    • Document batch-specific certificates of analysis for traceability.
  • Stock Solution Validation:

    • Periodically verify stock solution concentrations using UV-Vis spectroscopy.
    • Monitor for precipitation or color changes that may indicate degradation.
  • Functional Assay Controls:

    • Include appropriate controls in all experiments:
      • Vehicle controls (DMSO at same concentration as treated samples)
      • Positive controls for inhibition (e.g., other known VEGFR inhibitors)
      • Specificity controls (e.g., FGF-driven vs. VEGF-driven proliferation)

The following diagram illustrates the signaling pathways targeted by KRN633 and the experimental approaches for evaluating its activity:

krn633_signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (IC₅₀ = 160 nM) VEGF->VEGFR2 Phosphorylation Tyrosine Phosphorylation VEGFR2->Phosphorylation Assay1 Phosphorylation Assay (HUVECs, VEGF stimulation) VEGFR2->Assay1 evaluation MAPK MAPK/ERK Pathway Phosphorylation->MAPK Phosphorylation->Assay1 ERK1 ERK1/2 Phosphorylation (IC₅₀ = 3.51/6.08 nM) MAPK->ERK1 Proliferation Endothelial Cell Proliferation ERK1->Proliferation TubeForm Tube Formation Proliferation->TubeForm Assay2 Proliferation Assay (WST-1/MTT, 72h treatment) Proliferation->Assay2 evaluation Angiogenesis Tumor Angiogenesis TubeForm->Angiogenesis Assay3 Tube Formation Assay (Matrigel, 4-18h) TubeForm->Assay3 evaluation Assay4 In Vivo Efficacy (Xenograft models) Angiogenesis->Assay4 evaluation KRN633 KRN633 ATP-competitive Inhibitor KRN633->VEGFR2 inhibits

Diagram 2: KRN633 mechanism of action and corresponding experimental assays. KRN633 inhibits VEGFR-2 tyrosine kinase activity in an ATP-competitive manner, blocking downstream signaling pathways and ultimately suppressing angiogenesis, with specific assays available to evaluate each step in this pathway.

Conclusion

These comprehensive application notes provide detailed methodologies for preparing KRN633 stock solutions and formulations, along with well-established protocols for evaluating its biological activity. The exceptional selectivity of KRN633 for VEGFR-1, VEGFR-2, and VEGFR-3 makes it a valuable tool compound for studying VEGF signaling pathways in angiogenesis research. The recommended protocols for stock solution preparation emphasize the importance of using anhydrous DMSO and proper storage conditions to maintain compound integrity. For in vivo applications, the solid dispersion formulation offers significant advantages in bioavailability and efficacy. By following these standardized protocols, researchers can ensure consistent and reproducible results when investigating the anti-angiogenic and potential antitumor activities of KRN633 in various experimental systems.

References

KRN633 Solubility & Stock Preparation FAQ

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core solubility information and common preparation issues for KRN633.

Question Answer & Quantitative Data
What is the solubility of KRN633 in DMSO? ~6-9 mg/mL (approx. 14.39-21.58 mM) [1] [2] [3].
What is the appearance of the solution? The compound should dissolve into a clear solution [2].
Why is my solution not clear? The product may be insoluble if it adheres to the vial's cap/neck during shipping. Shake the vial gently to make the powder fall to the bottom before opening [1].
How should I store stock solutions? Aliquot and store at -20°C or lower. Avoid repeated freeze-thaw cycles. Solutions stored at -20°C are generally stable for about one year [4] [2] [3].
What is a major cause of solubility problems? Moisture-absorbing (hygroscopic) DMSO significantly reduces solubility. Always use freshly opened, anhydrous DMSO [1] [2].

Experimental Protocols & Advanced Formulations

Basic Protocol: Preparing a 10 mM Stock Solution in DMSO

The diagram below outlines the workflow for reliably preparing a KRN633 stock solution.

cluster_1 Critical Step A Gather Materials B Weigh KRN633 Powder A->B C Add to Fresh DMSO B->C D Warm & Sonicate C->D E Solution Clear? D->E E->D No F Aliquot & Store E->F Yes

Step-by-Step Instructions:

  • Weigh the Compound: Calculate the required mass. For example, to prepare 1 mL of a 10 mM solution, you would need 4.17 mg of KRN633 (MW: 416.86 g/mol) [4] [2] [3].
  • Use Fresh DMSO: Critical: Use a fresh bottle of high-quality, anhydrous DMSO. Hygroscopic DMSO absorbed with moisture from the air will drastically reduce solubility [1] [2].
  • Add Solvent: Transfer the powder to a clean vial and add the calculated volume of DMSO.
  • Aid Dissolution:
    • Warm the tube to 37°C [1].
    • Sonicate the mixture in an ultrasonic water bath for several minutes. The combination of warmth and sonication often helps achieve complete dissolution [1] [3].
  • Inspect and Store: Confirm the solution is clear with no undissolved particles. Aliquot immediately into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C [4] [2].
Advanced Solution: Solid Dispersion for In Vivo Studies

A significant challenge with KRN633 is its poor water solubility, which leads to low bioavailability in animal studies. The solid dispersion technique has been successfully used to overcome this [5].

This process transforms the crystalline drug into an amorphous state, dramatically improving its dissolution rate and absorption. Studies show that the solid dispersion form of KRN633 can enhance bioavailability in rats by approximately 7.5-fold and achieve equivalent tumor growth inhibition at 10- to 25-fold lower doses compared to the pure crystalline compound [5].

The workflow below illustrates the conceptual approach to this advanced formulation.

Problem Problem: Low Aqueous Solubility & Poor Oral Bioavailability Strategy Strategy: Solid Dispersion Technique Problem->Strategy Outcome1 Amorphous State Strategy->Outcome1 Outcome2 Enhanced Dissolution Rate Strategy->Outcome2 Result1 ~7.5x Higher Bioavailability Outcome1->Result1 Result2 Effective at 10-25x Lower Doses Outcome1->Result2 Outcome2->Result1 Outcome2->Result2

In Vivo Dosing Formulation

For animal studies where DMSO is not suitable, KRN633 can be administered orally as a suspension. One validated method is to prepare a homogeneous suspension using 0.5% methylcellulose with 0.2% Tween 80 at a concentration of 10 mg/mL [2].

Key Experimental Background

  • Mechanism of Action: KRN633 is an ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs), with IC50 values of 170 nM, 160 nM, and 125 nM for VEGFR1, VEGFR2, and VEGFR3, respectively [1] [4] [2].
  • Biological Evidence: It potently inhibits VEGF-driven proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 14.9 nM and has shown efficacy in inhibiting tumor growth and angiogenesis in various mouse xenograft models [1] [4] [2].

References

KRN633 therapeutic window identification

Author: Smolecule Technical Support Team. Date: February 2026

KRN633: Key Technical Data

For a quick overview, the table below summarizes the core characteristics of KRN633.

Property Specification
Molecular Weight 416.86 [1]
Molecular Formula C₂₀H₂₁ClN₄O₄ [1]
CAS No. 286370-15-8 [1]
Primary Mechanism ATP-competitive inhibitor of VEGFR-1, -2, and -3 [1]
In Vitro DMSO Solubility 9 mg/mL (21.58 mM) [1]
In Vivo Solvent 0.5% methylcellulose + 0.2% Tween 80 [1]

Mechanism of Action & Selectivity

KRN633 is a quinazoline urea derivative that acts as a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), with higher selectivity for VEGFRs over other related tyrosine kinases [1]. The table below lists its half-maximal inhibitory concentration (IC₅₀) values for key targets.

Target Kinase IC₅₀ (nM)
VEGFR-3 (Flt-4) 125 [1]
VEGFR-2 (KDR) 160 [1]
VEGFR-1 (Flt-1) 170 [1]
PDGFR-α 965 [1]
c-Kit 4330 [1]

The following diagram illustrates the primary signaling pathway inhibited by KRN633 and its specific molecular target.

krn633_mechanism cluster_inhibition KRN633 Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds Signaling Downstream Signaling (ERK1/2, Akt) VEGFR2->Signaling Autophosphorylation ATP ATP ATP->VEGFR2 Binds Outcomes Cellular Outcomes (Proliferation, Survival) Signaling->Outcomes KRN633 KRN633 KRN633->VEGFR2 Competes with ATP

Diagram 1: KRN633 inhibits VEGF signaling by competitively binding VEGFR-2 at the ATP site, preventing autophosphorylation and downstream signaling.

Troubleshooting Guide & FAQs

Q1: Why is the in vivo efficacy of KRN633 low despite promising in vitro activity?

  • Cause: KRN633 has poor aqueous solubility, which limits its absorption after oral administration [2].
  • Solution: Use a solid dispersion formulation. This technique transforms the crystalline drug into an amorphous state, dramatically improving its dissolution rate and bioavailability.
  • Expected Outcome: The solid dispersion form enhanced the bioavailability of KRN633 in rats by approximately 7.5-fold and achieved significant tumor growth inhibition at 10- to 25-fold lower doses compared to the crystalline form [2].

Q2: What is the therapeutic window for KRN633, and how was it identified?

  • Identification Method: A dose-finding study was conducted in a rat xenograft model using the solid dispersion form of KRN633.
  • Therapeutic Window: The study identified a substantial range of doses where KRN633 showed significant antitumor activity without inducing weight loss or elevating total urinary protein levels (a marker of toxicity). This indicates a wide therapeutic window for the solid dispersion formulation [2].

Q3: What are critical safety considerations when designing in vivo studies with KRN633?

  • Teratogenicity Warning: Inhibition of the VEGF signaling pathway during pregnancy has been shown to suppress fetal development. A study in mice found that KRN633 treatment during mid-pregnancy impaired vascular development in both the placenta and fetal organs, leading to lower fetal weights and increasing the risk of intrauterine growth restriction (IUGR) [3].
  • Recommendation: Extreme caution must be taken in any studies involving pregnant animals. Researchers should implement strict protocols to prevent unintended exposure.

Q4: How should I prepare a working solution of KRN633 for in vivo administration?

  • Recommended Vehicle: 0.5% methylcellulose with 0.2% Tween 80.
  • Preparation Method: Add KRN633 to the vehicle to achieve a concentration of 10 mg/mL. Mix evenly to form a homogeneous suspension. The mixed solution should be used immediately for optimal results [1].

Experimental Protocols

In Vitro Kinase Assay [1]

This protocol is used to determine the IC₅₀ values of KRN633 against various recombinant VEGF receptors.

  • Procedure:
    • Setup: Conduct cell-free kinase assays with KRN633 at concentrations ranging from 0.3 nM to 10 µM.
    • ATP Concentration: Perform all assays with 1 µM ATP to reflect physiological conditions.
    • Replication: Perform all assays in quadruplicate to ensure statistical reliability.
  • Key Measurement: Calculate the IC₅₀ value for each kinase, which is the concentration of KRN633 required to inhibit kinase activity by 50%.
In Vitro Cell Viability Assay (HUVEC Proliferation) [1]

This assay evaluates the potency of KRN633 in inhibiting VEGF-driven proliferation of human umbilical vein endothelial cells (HUVECs).

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Procedure:
    • Culture: Plate HUVECs and culture for 24 hours.
    • Treatment: Add KRN633 (e.g., 0.01 to 10 µM) or vehicle control (0.1% DMSO).
    • Incubation: Grow cells for a further 96 hours.
    • Viability Measurement: Assess cell viability using a reagent like WST-1.
  • Expected Outcome: KRN633 inhibits VEGF-dependent HUVEC proliferation with an IC₅₀ of 14.9 nM, but only weakly suppresses FGF-driven proliferation even at 3 µM, demonstrating its selectivity [1].
In Vivo Tumor Xenograft Efficacy Study [2] [1]

This protocol assesses the antitumor activity of KRN633 in animal models.

  • Animal Models: Establish human cancer cells (e.g., A549, HT29) in immunocompromised mice or rats.
  • Formulation:
    • Crystalline Form: For baseline comparison.
    • Solid Dispersion Form: To evaluate enhanced efficacy [2].
  • Dosing:
    • Dosage: 20-100 mg/kg.
    • Route: Oral gavage.
    • Schedule: Once daily.
  • Endpoint Measurements:
    • Efficacy: Tumor volume measurement and histologic analysis of tumor sections for microvessel density.
    • Toxicity: Monitor animal body weight and measure total urinary protein to identify the therapeutic window [2].

The following diagram outlines the workflow for the in vivo xenograft study.

in_vivo_workflow Start Implant Tumor Xenograft Group Randomize & Group Animals Start->Group Treat Administer KRN633 (Oral Gavage, Daily) Group->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Monitor->Treat Daily Analyze Terminal Analysis Monitor->Analyze

Diagram 2: Key steps in an in vivo xenograft study to evaluate the efficacy and safety of KRN633.

References

Storage and Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability data and storage conditions for KRN633 from supplier specifications and research literature.

Parameter Specification Remarks / Source
Molecular Weight 416.86 g/mol [1] [2]
Physical Form Solid (white to off-white) [2]
Stability (Solid) -20°C for 3 years; 4°C for 2 years Stored as powder; [2]
Solubility (DMSO) 9-25 mg/mL (21.58 - 59.97 mM) Use fresh, moisture-absorbing DMSO; [1] [2]
Stability (Solution) -80°C for 2 years; -20°C for 1 year Aliquot to avoid repeated freeze-thaw cycles; [2]
Aqueous Solubility Insoluble in water [1]
In Vivo Formulation 0.5% methylcellulose + 0.2% Tween 80 Forms a homogeneous suspension at 10 mg/mL; [1]

Experimental Protocols and Formulation

Preparing Stock Solutions For in vitro assays, KRN633 is typically dissolved in DMSO.

  • Recommended Stock Concentration: 10 mM is commonly used [2].
  • Procedure: Add the appropriate volume of DMSO directly to the powder to achieve the desired concentration. For example, to make a 10 mM solution, add 1 mL of DMSO to 4.17 mg of KRN633. Vortex or sonicate briefly to ensure complete dissolution.
  • Critical Note: DMSO is hygroscopic and absorbs moisture from the air, which can affect the solubility and stability of the compound over time. Always use fresh DMSO and store the stock solution under the recommended conditions [1].

Preparing for Animal Studies For oral administration (gavage) in rodent xenograft models, a suspension is the preferred formulation.

  • Vehicle: 0.5% methylcellulose with 0.2% Tween 80 [1].
  • Procedure: Add KRN633 powder directly to the vehicle to achieve a working concentration of 10 mg/mL. Mix thoroughly to create a uniform suspension. This formulation has been used at doses ranging from 20 to 100 mg/kg in mouse and rat models [1] [3].
  • Bioavailability Tip: Research indicates that a solid dispersion form of KRN633 can improve its bioavailability by approximately 7.5-fold in rats. This formulation allowed for 10- to 25-fold lower doses to achieve the same level of tumor growth inhibition as the crystalline form [4].

Troubleshooting Guide

Here are solutions to common challenges you might encounter when working with KRN633.

Issue Possible Cause Solution
Precipitation in solution Solution stored improperly or for too long; use of old DMSO. Ensure fresh DMSO is used. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. [1] [2]
Low bioavailability in vivo Poor aqueous solubility of the crystalline drug. Consider formulating as a solid dispersion, which dramatically improves dissolution rate and absorption. [4]
Unexpected cell death in non-endothelial lines Off-target effects at high concentrations. Verify concentration used in assays. KRN633 is not cytotoxic to most cancer cells in vitro at typical doses (IC50 for HUVEC proliferation is 14.9 nM). [1] [3]
Weak antitumor effect *in vivo* Trough serum concentration may be too low. The antitumor activity is more dependent on trough concentration than peak concentration. Adjust dosing schedule (e.g., twice-daily dosing) to maintain effective levels. [3]

Mechanism of Action & Experimental Workflow

To help design and interpret your experiments, this diagram outlines the compound's mechanism and a typical in vivo efficacy workflow.

krn633_workflow KRN633 KRN633 Administration (oral gavage) VEGFR2 Inhibits VEGFR2 Phosphorylation KRN633->VEGFR2 Downstream Blocks downstream signaling (ERK1/2, Akt) VEGFR2->Downstream Bio_Effects Cellular Effects: - Inhibits Proliferation - Inhibits Tube Formation Downstream->Bio_Effects In_Vivo_Outcome In Vivo Outcome: - Reduced Microvessel Density - Tumor Growth Inhibition Bio_Effects->In_Vivo_Outcome

Mechanism of KRN633 from administration to therapeutic effect.

Frequently Asked Questions

Q1: What is the primary mechanism of action of KRN633? A1: KRN633 is a potent, ATP-competitive small-molecule inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR). It specifically inhibits tyrosine kinase activity of VEGFR1, VEGFR2, and VEGFR3 with IC50 values of 170 nM, 160 nM, and 125 nM, respectively. This action blocks VEGF-driven signaling in endothelial cells, suppressing proliferation and new blood vessel formation (angiogenesis) that tumors need to grow [1] [3].

Q2: Does KRN633 have direct cytotoxic effects on cancer cells? A2: Generally, no. In vitro studies across various cancer cell lines (e.g., A549, HT29, DU145) show that KRN633 is not directly cytotoxic, even at concentrations up to 10 μM. Its potent antitumor activity in vivo is attributed to its anti-angiogenic effect, effectively starving the tumor of its blood supply [1] [3].

Q3: What is the therapeutic window of KRN633 like? A3: Studies suggest a favorable therapeutic window, especially for the solid dispersion formulation. In rat xenograft models, the solid dispersion form showed significant antitumor activity at doses that did not cause weight loss or elevate urinary protein levels, indicating a wide range of doses where the drug is effective but not overly toxic [4].

References

KRN633: Core Characteristics & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: KRN633 is an ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs). It primarily inhibits VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinase activity, which suppresses VEGF-driven signaling pathways, leading to the inhibition of tumor angiogenesis and growth [1] [2].

The following diagram illustrates the primary signaling pathway targeted by KRN633 and its cellular consequences.

G KRN633 Inhibits VEGF-Induced Angiogenic Signaling cluster_effects Cellular Outcomes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding DownstreamSig Downstream Signaling (ERK, Akt) VEGFR2->DownstreamSig Phosphorylation KRN633 KRN633 KRN633->VEGFR2 ATP-competitive Inhibition CellularEffects CellularEffects DownstreamSig->CellularEffects Leads to Proliferation Proliferation Inhibition Survival Survival Inhibition TubeFormation Tube Formation Inhibition

Quantitative Profiling: The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of KRN633 against key tyrosine kinase receptors. [1]

Target IC₅₀ Value Experimental Context
VEGFR3 (Flt-4) 125 nM Cell-free kinase assay
VEGFR2 (KDR) 160 nM Cell-free kinase assay
VEGFR1 (Flt-1) 170 nM Cell-free kinase assay
PDGFRα 965 nM Cell-free kinase assay
c-Kit 4330 nM Cell-free kinase assay
VEGFR2 Phosphorylation 1.16 nM In HUVECs
HUVEC Proliferation 14.9 nM VEGF-driven

In Vivo Administration & Observed Effects

Typical In Vivo Protocol: The following data is summarized from animal xenograft studies. [1]

Parameter Typical Specification
Animal Models Athymic mice (BALB/cA, Jcl-nu) and rats (F344/N, Jcl-rnu) with various tumor cell line xenografts (e.g., A549, HT29).
Dosage 20 - 100 mg/kg
Route & Frequency Oral gavage (p.o.), once daily. For some models, twice-daily administration was used for enhanced effect.
Vehicle 0.5% methylcellulose + 0.2% Tween 80
Reported Tolerability Generally well-tolerated with no significant effects on body weight or general health reported in tumor efficacy studies. [2]

Body Weight Considerations:

  • Tumor Studies: In anti-tumor efficacy studies, KRN633 was reported to be well-tolerated with no significant effects on body weight or the general health of the animals. [2]
  • Fetal Development Studies: In a study on pregnant mice, a high dose of KRN633 (300 mg/kg, p.o.) was associated with diminished placental and fetal organ vascularization, leading to intrauterine growth restriction (IUGR). [1] This indicates that the compound's anti-angiogenic activity can impact normal, healthy tissue growth under specific conditions.

Troubleshooting FAQs for KRN633 Experiments

Q1: The anti-tumor efficacy of KRN633 in my mouse xenograft model is lower than expected. What could be the cause?

  • A: Consider the dosing regimen. Research indicates that the trough serum concentration has a more significant impact on antitumor activity than the maximum concentration. [2] You may need to adjust the frequency of administration (e.g., switching from once-daily to twice-daily dosing) to maintain effective drug levels throughout the treatment period.

Q2: How do I prepare a stable suspension of KRN633 for in vivo oral gavage?

  • A: A validated formulation for animal research is to prepare a homogeneous suspension in 0.5% methylcellulose and 0.2% Tween 80. [1] The suspension should be prepared fresh and used immediately for optimal results.

Q3: I am observing weight loss in my treatment group. Is this a direct effect of KRN633?

  • A: While not commonly reported as a primary side effect in standard tumor models, weight loss is a critical parameter to monitor. It is essential to:
    • Rule out reduced food and water intake due to compound-related malaise.
    • Distinguish tumor burden-induced cachexia from direct drug effects by including a vehicle-treated tumor-bearing control group.
    • Consider the mechanism. As a potent anti-angiogenic agent, KRN633 could potentially affect microvasculature in various tissues at high doses, as seen in fetal development studies. [1] A thorough histopathological analysis may be necessary to investigate this.

Important Disclaimer for Researchers

This guide synthesizes information from scientific literature for research purposes only. KRN633 is a research compound, not an approved drug. All experimental procedures involving animals must be reviewed and approved by the relevant Institutional Animal Care and Use Committee (IACUC) and must conform to applicable animal welfare regulations.

References

Mechanism of KRN633-Induced Proteinuria

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the mechanism behind proteinuria caused by KRN633?

KRN633 is an ATP-competitive inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), with IC50 values of 170 nM for VEGFR1, 160 nM for VEGFR2, and 125 nM for VEGFR3 [1]. While this action inhibits angiogenesis in tumors, it also affects healthy glomeruli, the kidney's filtering units.

VEGF signaling is crucial for maintaining the health and function of podocytes and endothelial cells in the glomeruli. Inhibiting this pathway with KRN633 can lead to:

  • Downexpression of nephrin: A key protein essential for the integrity of the glomerular slit diaphragm [2].
  • Glomerular damage: The primary associated kidney pathologies are nephrotic syndrome and glomerular thrombotic microangiopathy [2].

This damage compromises the kidney's filter, allowing plasma proteins like albumin to leak into the urine. The following diagram illustrates this core mechanism.

G KRN633-Induced Proteinuria Mechanism KRN633 KRN633 Administration VEGF_Inhibition Inhibition of VEGF Signaling KRN633->VEGF_Inhibition Nephrin_Down Downexpression of Nephrin VEGF_Inhibition->Nephrin_Down Slit_Damage Slit Diaphragm Damage Nephrin_Down->Slit_Damage Protein_Leak Protein Leak into Urine Slit_Damage->Protein_Leak Glomerular_Disease Glomerular Damage (TMA) Slit_Damage->Glomerular_Disease

Quantitative Data on KRN633 Activity

The table below summarizes the key inhibitory profile of KRN633, which is essential for understanding its potency and potential off-target effects [1].

Target IC50 (nM) Description
VEGFR3 (Flt-4) 125 Primary target, most potent inhibition
VEGFR2 (KDR) 160 Primary target, key receptor in angiogenesis
VEGFR1 (Flt-1) 170 Primary target
PDGFR-α 965 Weaker, off-target inhibition
c-Kit 4330 Much weaker, off-target inhibition

Key In Vitro Findings:

  • Cellular Potency: KRN633 potently inhibits VEGF-induced phosphorylation of VEGFR2 in HUVECs with an IC50 of 1.16 nM [1].
  • Specificity: It inhibits VEGF-dependent proliferation of HUVECs with an IC50 of 14.9 nM, but only weakly suppresses FGF-driven proliferation at much higher concentrations (~3 μM), demonstrating its specificity for the VEGF pathway [1].
  • Lack of Cytotoxicity: KRN633 is not cytotoxic to a panel of cancer cell lines (A549, Ls174T, DU145, etc.) in vitro at concentrations up to 10 μM, confirming that its anti-tumor effects in vivo are primarily due to angiogenesis inhibition and not direct cancer cell killing [1].

Detecting and Quantifying Proteinuria

Q: What are the best methods to detect and monitor proteinuria in animal studies?

Monitoring proteinuria is crucial for assessing the safety and toxicity profile of KRN633 in vivo. The recommended workflow involves initial screening with semi-quantitative tests followed by confirmation with precise quantitative methods.

G Proteinuria Detection Workflow Start Collect Urine Sample Screen Screening Test (Dipstick / Test Strip) Start->Screen Is_Positive Positive Result? Screen->Is_Positive Quantify Quantitative Confirmation (Protein-to-Creatinine Ratio) Is_Positive->Quantify Yes Monitor Regular Monitoring Is_Positive->Monitor No Quantify->Monitor

1. Screening with Urine Test Strips Advanced test strips like the Clinitek ATLAS Pro12 offer improved sensitivity. Key features include [3]:

  • Dual protein reagent pads: A "Protein Low" pad for albumin (detection as low as 8-15 mg/dL) and a "Protein High" pad for total protein.
  • Integrated creatinine pad: Allows for a semi-quantitative estimate of the Protein-to-Creatinine (P/C) ratio, which corrects for urine concentration.
  • Interpretation: A P/C ratio of >150 mg/g is generally considered abnormal [3].

2. Quantitative Confirmatory Tests For accurate measurement, use quantitative methods on collected urine samples.

  • Urine Protein-to-Creatinine Ratio (UPC or P/C Ratio): This is the gold standard for non-invasive protein quantification. It eliminates the need for 24-hour urine collection. Values are interpreted as follows [4]:
    • Normal: < 150 mg/g
    • Proteinuria: ≥ 150 mg/g
    • Nephrotic-range proteinuria: 3 to 3.5 g/g (3,000 to 3,500 mg/g)
  • Other Methods: Urine protein electrophoresis (UPEP) can be used to identify specific types of proteins present [4].

Management and Troubleshooting Guide

Q: How should proteinuria be managed in a pre-clinical research setting?

Monitoring Schedule: There are no standardized guidelines for animal studies, but periodic monitoring is essential. A proposed schedule based on clinical practice is [2]:

  • Baseline: Test before initiating KRN633 treatment.
  • During Treatment: Test regularly (e.g., weekly) and at any sign of toxicity.
  • Action Point: If proteinuria is detected, increase monitoring frequency.

Management Strategies:

  • Dose Modification: Proteinuria is a known dose-related side effect of VEGF inhibition. If significant proteinuria occurs, consider dose reduction or temporary treatment interruption, as discontinuation often leads to a significant reduction in proteinuria [2].
  • Pharmacological Intervention: Although no controlled studies exist for this specific context, the use of ACE inhibitors or Angiotensin Receptor Blockers (ARBs) is often considered. These medications are preferred for their antiproteinuric effects and may help protect the kidneys [2] [4].
  • Consultation: For persistent or severe proteinuria, consulting a veterinary pathologist or nephrologist is recommended [2].

Important Considerations for Experimental Design

  • In Vivo Efficacy vs. Toxicity: The antitumor activity of KRN633 in vivo is observed at doses like 100 mg/kg (oral gavage, once or twice daily) [1]. Significant toxicity, including impaired fetal vascular development and intrauterine growth restriction, has been observed in pregnant mice at a higher dose of 300 mg/kg [5] [6]. This highlights the narrow therapeutic window in certain models.
  • Symptom Awareness: In animal models, severe proteinuria may be associated with physical signs such as edema (swelling) and observable foamy or bubbly urine [7] [4].

References

KRN633 trough serum concentration effects

Author: Smolecule Technical Support Team. Date: February 2026

KRN633 Key Pharmacological Data

The table below summarizes the core quantitative data for KRN633, which is crucial for planning and troubleshooting your experiments.

Parameter Details
Molecular Weight 416.86 g/mol [1] [2] [3]
CAS Number 286370-15-8 [1] [2] [3]
Primary Targets (IC₅₀) VEGFR1: 170 nM; VEGFR2: 160 nM; VEGFR3: 125 nM [1] [2]
Secondary Targets (IC₅₀) PDGFRα: 965 nM; c-Kit: 4330 nM [1] [2]
Cellular IC₅₀ (HUVECs) Inhibition of VEGF-induced VEGFR2 phosphorylation: 1.16 nM [1] [2]
In Vivo Efficacy (Mouse/Rat Xenografts) Significant tumor growth inhibition at 20-100 mg/kg (oral gavage, once daily) [2]. Up to ~90% growth inhibition with 100 mg/kg twice daily [1] [2].
Role of Trough Concentration Trough serum concentration has a more significant impact on antitumor activity than the maximum serum concentration (Cₘₐₓ) [4].
Notable Off-Targets (Not Inhibited) FGFR-1, EGFR, c-Met [1] [2]

Experimental Protocols & Methodologies

Here are the detailed methodologies for key experiments involving KRN633, as cited in the literature.

Cell-Free Kinase Assay [1] [2]

This protocol is used to determine the IC₅₀ values of KRN633 against recombinant VEGFRs.

  • Objective: To measure the direct inhibition of tyrosine kinase activity.
  • Procedure:
    • Prepare KRN633 in a concentration series (typically from 0.3 nM to 10 µM).
    • Conduct the assay in quadruplicate, using a reaction containing 1 µM ATP.
    • Measure the inhibition of tyrosine kinase activity for VEGFR1, VEGFR2, and VEGFR3.
  • Key Parameters: The assay is cell-free, using recombinant kinases. The use of 1 µM ATP makes it an "ATP-competitive" assay.
Cell Proliferation Assay (HUVECs) [1] [2]

This assay evaluates the anti-proliferative effect of KRN633 on VEGF-driven endothelial cells.

  • Objective: To determine the IC₅₀ for inhibition of endothelial cell proliferation.
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
  • Procedure:
    • Plate HUVECs in media containing 10% FBS.
    • After 24 hours, add KRN633 (0.01 to 10 µM) or vehicle control (0.1% DMSO).
    • Continue the incubation for a further 96 hours.
    • Measure cell viability using a reagent like WST-1.
  • Expected Outcome: KRN633 inhibits VEGF-driven HUVEC proliferation with an IC₅₀ of approximately 14.9 nM, but shows minimal effect on FGF-driven proliferation even at 3 µM [1] [2].
In Vivo Tumor Xenograft Model [4] [2]

This is a standard protocol for evaluating the antitumor efficacy of KRN633 in vivo.

  • Objective: To assess the inhibition of tumor growth and angiogenesis in live animal models.
  • Animal Models: Athymic mice (BALB/cA, Jcl-nu) or rats (F344/N, Jcl-rnu).
  • Cell Lines: Various human cancer cell lines (e.g., A549 lung, HT29 colon, DU145 prostate).
  • Dosing:
    • Formulation: The pure crystalline drug has poor bioavailability. A solid dispersion form improves bioavailability by approximately 7.5-fold, allowing for 10- to 25-fold lower doses to achieve the same efficacy [5].
    • Administration: Administered via oral gavage.
    • Dosage & Schedule: 20-100 mg/kg, once or twice daily [2]. Dosing schedules often use an "on/off" cycle (e.g., 21 days on, 7 days off) to manage tolerance [6].
  • Endpoint Measurements: Tumor volume measurement, microvessel density histology, and assessment of vascular permeability.

Frequently Asked Questions (FAQs)

Q1: The in vivo efficacy of my KRN633 treatment is inconsistent. What could be the cause?

  • A: This is a common issue, primarily due to the drug's poor water solubility. The original crystalline form of KRN633 has low bioavailability. Solution: Use a solid dispersion formulation of KRN633, which has been shown to dramatically improve dissolution rate and bioavailability, leading to consistent and potent antitumor activity at much lower doses [5]. Furthermore, ensure consistent dosing schedules, as the trough serum concentration is more critical for sustained antitumor effect than the peak concentration [4].

Q2: My experiment involves fetal or placental development. Are there special considerations for using KRN633?

  • A: Yes, extreme caution is advised. Studies show that KRN633 treatment in pregnant mice (at 5 mg/kg and 300 mg/kg) causes intrauterine growth restriction (IUGR) by impairing vascular development in the placenta and fetal organs. The blood vessels in fetal organs appear to be more sensitive to VEGF inhibition than those in the mother [7]. KRN633 should not be used in pregnancy-related studies unless the specific goal is to model vascular deficiency.

Q3: How selective is KRN633 for VEGFRs compared to other kinases?

  • A: KRN633 is highly selective for VEGFR-1, -2, and -3. It only weakly inhibits PDGFR-α/β and c-Kit at much higher concentrations (IC₅₀ > 900 nM), and it does not block the phosphorylation of FGFR-1, EGFR, or c-Met in cells [1] [2]. This profile makes it a excellent tool for specifically studying VEGF signaling pathways.

KRN633 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of KRN633 and a generalized workflow for evaluating its activity in research.

G cluster_pre Pre-Treatment (Normal VEGF Signaling) cluster_post Post KRN633 Treatment (Inhibition) VEGF VEGF Ligand VEGFR VEGFR-2 (Dimer) VEGF->VEGFR ATP ATP Binding VEGFR->ATP Autophosphorylation Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) ATP->Downstream Outcome Endothelial Cell Proliferation, Migration, Survival Downstream->Outcome BlockedOutcome Inhibition of Angiogenesis & Endothelial Cell Functions KRN633 KRN633 BlockedATP ATP Binding Site KRN633->BlockedATP Competes with ATP VEGFR2 VEGFR-2 (Dimer) VEGFR2->BlockedATP BlockedSignal Downstream Signaling BLOCKED BlockedATP->BlockedSignal No Phosphorylation BlockedSignal->BlockedOutcome

Diagram 1: Mechanism of Action of KRN633. KRN633 acts as an ATP-competitive inhibitor of VEGFR-2. By binding to the ATP binding site, it blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways (like MAPK/ERK and PI3K/Akt), ultimately inhibiting processes critical for angiogenesis [4] [1] [8].

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Define Research Objective Step1 Cell-Free Kinase Assay (Determine IC₅₀ vs. VEGFRs) Start->Step1 Step2 Cellular Assays (e.g., HUVEC Proliferation, VEGFR2 Phosphorylation) Step1->Step2 Step3 Formulate KRN633 (Use Solid Dispersion for better bioavailability) Step2->Step3 Step4 Animal Dosing (Oral gavage, monitor trough levels) Step3->Step4 Step5 Endpoint Analysis (Tumor volume, histology, microvessel density) Step4->Step5 Analysis Data Analysis & Conclusion Step5->Analysis

Diagram 2: Experimental Workflow for KRN633 Research. A recommended workflow for evaluating KRN633, progressing from target validation in cell-free systems to functional cellular assays and finally to in vivo efficacy studies, highlighting the critical step of using an optimized formulation [1] [5] [2].

References

KRN633 VEGFR inhibitor selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile & Potency

KRN633 is a quinazoline urea derivative that potently inhibits VEGFR tyrosine kinases with high selectivity over other related kinases [1] [2].

Table 1: Kinase Inhibition Profile of KRN633

Kinase Target IC₅₀ Value Notes
VEGFR1 (Flt-1) 170 nM [2] [3] [4] Highly selective for VEGFR family
VEGFR2 (KDR) 160 nM [2] [3] [4] Primary functional receptor for angiogenesis
VEGFR3 (Flt-4) 125 nM [2] [3] [4] Primarily involved in lymphangiogenesis
PDGFR-α 965 nM [2] Over 6 times less potent than for VEGFR2
c-Kit 4330 nM [2] [3] Very weak inhibition
FGFR-1, EGFR, c-Met >10,000 nM [2] Negligible inhibition at high concentrations

Table 2: Key Cellular and In Vivo Activities

Assay Type Experimental Model / Finding Key Result
Cellular Potency Inhibition of VEGF-driven HUVEC proliferation [1] [2] IC₅₀ = 14.9 nM
Cellular Selectivity Inhibition of FGF-driven HUVEC proliferation [2] Weak inhibition (IC₅₀ ≈ 3 µM)
Functional Assay Suppression of capillary tube formation [2] [4] Confirmed anti-angiogenic effect
In Vivo Efficacy Tumor growth inhibition in xenograft models [1] [2] Effective against lung, colon, prostate cancers

Experimental Protocols

The key data supporting KRN633's profile were generated through standardized experimental methods.

  • Cell-Free Kinase Assays: IC₅₀ values against various recombinant kinases were determined using assays where KRN633 was tested at concentrations ranging from 0.3 nM to 10 µM. All assays were performed in quadruplicate with 1 µM ATP to measure the compound's direct enzyme inhibition potency [2].
  • Cellular Phosphorylation Assay: The inhibition of ligand-induced VEGFR2 phosphorylation was measured in Human Umbilical Vein Endothelial Cells (HUVECs). KRN633 potently blocked VEGF-induced tyrosine phosphorylation of VEGFR2 with an IC₅₀ of 1.16 nM [1] [2].
  • Cell Proliferation Assay: The anti-proliferative effect was tested on HUVECs. Cells were cultured for 24 hours before being treated with KRN633 (at concentrations from 0.01 to 10 µM) or a vehicle control for a further 96 hours. Cell viability was then measured using a colorimetric assay (WST-1 reagent) [2].
  • In Vivo Efficacy Studies: Antitumor activity was evaluated in animal models, including athymic mice and rats implanted with human tumor xenografts. KRN633 was administered orally, either once or twice daily, at doses ranging from 20 to 100 mg/kg. Tumor growth inhibition was calculated compared to a vehicle-treated control group [1] [2].

Mechanism of Action & Signaling Pathway

KRN633 exerts its effects by competitively inhibiting the ATP-binding site in the tyrosine kinase domain of VEGFRs, primarily VEGFR2 [2]. This blockade prevents the receptor's autophosphorylation and activation, thereby shutting down the downstream pro-angiogenic signaling cascade.

The diagram below illustrates the VEGF/VEGFR2 signaling pathway and how KRN633 inhibits it.

G cluster_pathway VEGF/VEGFR2 Angiogenic Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binding Phosphorylation Receptor Autophosphorylation VEGFR2->Phosphorylation Downstream Downstream Pathways (MAPK/ERK, PI3K/Akt) Phosphorylation->Downstream Effects Cellular Effects Downstream->Effects KRN633 KRN633 ATP-competitive Inhibitor Inhibition Blocks ATP Binding Prevents Autophosphorylation KRN633->Inhibition Action Inhibition->VEGFR2

Context Among VEGFR Inhibitors

KRN633 is characterized as a type I VEGFR inhibitor, meaning it binds to the active conformation of the kinase ATP-binding pocket [5]. While it was an important tool compound in research, its profile reflects both the opportunities and challenges in this field.

  • Advantages of Selectivity: Its high selectivity for VEGFRs over kinases like PDGFR and c-Kit was designed to minimize off-target effects, which was a common limitation of earlier, broader multi-kinase inhibitors [6] [5].
  • Challenges in the Field: Despite promising preclinical data, the translation of VEGFR inhibitors to clinical success has been challenging. Limitations such as the development of resistance, the resurgence of hypoxia, and mechanism-based toxicities have been observed across many candidates in this class [6]. This has spurred research into next-generation strategies, including dual-target inhibitors that simultaneously block VEGFR and other key oncogenic pathways like RAS to enhance efficacy and overcome resistance [7] [5].

Important Research Note

It is critical to highlight that KRN633 is strictly a research-grade compound and is not used as a therapeutic drug. Studies have shown that inhibiting VEGF signaling with a compound like KRN633 during pregnancy can cause severe developmental toxicity, including intrauterine growth restriction in animal models, due to impaired placental and fetal blood vessel development [8].

References

KRN633 vs. Enzastaurin: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and combination potential of these two investigational drugs.

Feature KRN633 Enzastaurin
Primary Target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) [1] Protein Kinase C beta (PKC-β) [2]
Primary Mechanism Inhibits angiogenesis by blocking VEGFR-2 tyrosine kinase activity [1] Oral multi-kinase suppressor of tumor proliferation, survival, and angiogenesis; inhibits PKC-β and PI3K/AKT pathways [2] [3]
Combination with each other The combination with enzastaurin was at best additive in killing Malignant Pleural Mesothelioma (MPM) cells [1].

| Promising Alternative Combinations | Information not available in search results. | - SS1P (Immunotoxin): Synergistic cell death via apoptosis in mesothelin-expressing cells [4].

  • Temozolomide & Radiation: In Phase 3 trial for glioblastoma with a specific biomarker (DGM1+) [5].
  • Cisplatin: Shown to increase the effects of cisplatin in muscle invasive bladder cancer cells [6]. |

Experimental Evidence and Workflows

The key experiments comparing KRN633 and Enzastaurin involved well-established in vitro methodologies.

Key Experimental Protocol for MPM Study

A 2010 study provides the primary direct comparison of these drugs, using the following protocol [1]:

  • Cell Lines & Culture: Used multiple Malignant Pleural Mesothelioma (MPM) cell lines.
  • Drug Treatment: Treated cells with enzastaurin, KRN633, or a combination of both.
  • Viability Assay: Measured the loss of cell viability after drug treatment.
  • Pathway Analysis: Assessed the phosphorylation status of key signaling molecules (PKC-β, AKT, VEGFR-2) via western blot to confirm target engagement and understand mechanism.
  • Data Analysis: Determined the nature of the drug interaction (additive, synergistic, or antagonistic) by analyzing the cell viability data.

The study concluded that enzastaurin was more effective than KRN633 at killing MPM cells and that their combination lacked synergy [1].

Enzastaurin Combination Protocol with Immunotoxin

Research from 2013 details the protocol for enzastaurin's synergistic combination with the immunotoxin SS1P [4]:

  • Cell Lines: Utilized mesothelin-expressing cancer cell lines.
  • Combination Treatment: Cells were treated with enzastaurin and SS1P, both alone and in combination.
  • Apoptosis Assay: Activated caspase 3/7 was measured as a marker of apoptosis.
  • Protein Analysis: Western blotting was performed to monitor changes in key survival proteins like Mcl-1 and p-AKT.
  • Synergy Calculation: The combination's effect was quantified using specialized software (e.g., CalcuSyn) to determine synergy.

Signaling Pathways and Drug Targets

The following diagram illustrates the distinct primary targets of KRN633 and Enzastaurin within the VEGF signaling cascade, a pathway critical for tumor angiogenesis and survival.

This diagram shows that while KRN633 acts at the cell surface receptor level, enzastaurin inhibits downstream kinases, explaining their different efficacies and non-synergistic interaction [1].

Interpretation and Research Implications

  • Mechanism of Additive Effect: The additive effect of KRN633 and enzastaurin suggests they act on parallel or non-redundant pathways. Combining them does not create a multiplicative (synergistic) cytotoxic response [1].
  • Enzastaurin's Broader Profile: Enzastaurin's efficacy as a multi-kinase inhibitor and its proven synergy with other agents like immunotoxins make it a more versatile candidate for combination therapy development [4] [5].
  • Biomarker-Driven Approach: The ongoing Phase 3 trial for enzastaurin highlights a modern precision medicine approach, using the DGM1 biomarker to select patients most likely to respond, which is a critical consideration for future clinical development [5].

References

KRN633 efficacy comparison other VEGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Profile of KRN633: A Selective VEGFR Inhibitor

KRN633 is a quinazoline urea derivative designed as a selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases [1].

The table below summarizes its key pharmacological characteristics based on a preclinical study:

Characteristic Profile of KRN633
Primary Target VEGFR-2 (KDR) Tyrosine Kinase [1]
Other Targets VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4) [1]
IC50 for VEGFR-2 1.16 nmol/L (in HUVEC cells) [1]
Mechanism of Action Inhibits VEGF-induced VEGFR-2 phosphorylation, MAPK activation, endothelial cell proliferation, and tube formation [1]
In Vitro Activity Suppresses HUVEC proliferation; does not directly inhibit the growth of various cancer cell lines [1]
In Vivo Efficacy Inhibits tumor growth and causes regression in some established lung, colon, and prostate cancer xenograft models in mice and rats [1]
Proposed Efficacy Driver Trough serum concentration (Cmin) more critical than maximum concentration (Cmax) for antitumor activity [1]

Experimental Protocols for KRN633 Profiling

The key experiments that established the profile of KRN633 involved standard preclinical methods [1]:

  • In Vitro Kinase Assay: Tyrosine phosphorylation of VEGFR-2 in Human Umbilical Vein Endothelial Cells (HUVECs) was measured via immunoprecipitation and Western blotting following VEGF stimulation and KRN633 treatment.
  • Selectivity Profiling: The inhibitory activity of KRN633 was tested against a panel of purified recombinant tyrosine kinases to determine specificity.
  • Cell-Based Assays:
    • Proliferation Assay: HUVEC proliferation was measured after exposure to VEGF and KRN633.
    • Tube Formation Assay: The ability of HUVECs to form capillary-like tubes on a basement membrane matrix was assessed under treatment with KRN633.
  • In Vivo Tumor Xenograft Models:
    • Animal Models: Athymic mice and rats were implanted with tumor cell lines from diverse tissue origins (e.g., lung, colon, prostate).
    • Dosing: KRN633 was administered orally.
    • Endpoint Analysis: Tumor volume was measured to assess growth inhibition and regression. Histologic analysis of tumors was performed to evaluate effects on endothelial cell number and vascular permeability.

VEGFR Inhibitor Signaling Pathway

The following diagram illustrates the primary signaling pathway targeted by KRN633 and similar VEGFR inhibitors.

G VEGF VEGF Ligand VEGFR VEGFR-2 (Dimer) VEGF->VEGFR Binds TK_Domain Tyrosine Kinase Domain (Intracellular) VEGFR->TK_Domain Activates Signaling Downstream Signaling (MAPK, etc.) TK_Domain->Signaling Phosphorylation Bio_Effects Biological Effects Signaling->Bio_Effects Sub_Effects Endothelial Cell:  • Proliferation  • Survival  • MigrationTumor:  • Angiogenesis  • Growth  • Metastasis Bio_Effects->Sub_Effects Inhibitor KRN633 / Other TKIs Inhibitor->TK_Domain Inhibits

Interpretation and Data Gaps

When interpreting this data, please consider the following:

  • Indirect Comparisons: The efficacy data for KRN633 comes from its own individual studies. The search results I obtained contain numerous other VEGFR inhibitors (like sorafenib, regorafenib, sunitinib, pazopanib, etc. [2] [3] [4]) but do not provide experimental data from studies that directly compare them all against KRN633 under identical conditions.
  • Focus on Methodology: The provided experimental protocols are crucial for understanding how the efficacy of a VEGFR inhibitor like KRN633 is established preclinically. When comparing different inhibitors, it is essential to check if the same or similar experimental models (e.g., specific cell lines, animal models) and methods were used.
  • Clinical Translation Gap: The data for KRN633 is from preclinical studies. Its efficacy and safety profile in humans may differ. Other inhibitors, such as sorafenib and regorafenib, have extensive clinical trial data supporting their use [5] [4].

To conduct a more thorough and direct comparison, I suggest you:

  • Search for Head-to-Head Studies: Use academic databases with specific queries such as "KRN633 versus sorafenib in vivo" or "comparative efficacy of VEGFR-2 inhibitors."
  • Consult Review Articles: Look for recent systematic reviews or meta-analyses on anti-angiogenic therapy for cancer, which often contain comparative tables of different inhibitors.
  • Explore Patent Literature: Patent documents for KRN633 might include comparative experimental data against other known compounds to establish its improved profile.

References

KRN633 tumor xenograft model validation

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of KRN633

The table below summarizes the key biochemical and cellular characteristics of KRN633 from search results:

Property Description
Mechanism of Action ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases [1] [2] [3].
Selectivity Selective for VEGFR-1, VEGFR-2 (KDR), and VEGFR-3 [1] [2].
IC₅₀ (Cell-Free) VEGFR1: 170 nM; VEGFR2: 160 nM; VEGFR3: 125 nM [2] [3].
IC₅₀ (Cellular) Inhibits VEGF-induced VEGFR-2 phosphorylation in HUVECs: 1.16 nM [1].
In Vitro Anti-Angiogenic Effect Inhibits VEGF-driven HUVEC proliferation (IC₅₀: 14.9 nM) and capillary tube formation [1] [2].

In Vivo Validation in Xenograft Models

KRN633 has been validated in multiple xenograft models. Key findings and common experimental protocols are summarized below.

Aspect Experimental Details
Animal Models Athymic mice and rats (BALB/cA Jcl-nu) [1] [2].
Cancer Cell Lines Lung (A549), colon (Ls174T, HT29), prostate (DU145, LNCaP, PC-3) [1] [2].
Dosing & Administration Oral administration (p.o.), typically 10-100 mg/kg, once or twice daily [1] [2] [4].

| Key Efficacy Findings | • Dosedependently inhibited tumor growth across different cancer types [1]. • Caused regression of some well-established tumors [1]. • Histological analysis revealed reduced microvessel density and decreased vascular permeability in tumors [1]. | | Tolerability | Well tolerated with no significant body weight loss or adverse effects on general health [1]. |

Formulation Improvement and Therapeutic Window

A solid dispersion technique was developed to overcome KRN633's poor water solubility [4]. This formulation:

  • Improved Bioavailability: ~7.5-fold increase in rats [4].
  • Enhanced Efficacy: Achieved similar tumor growth inhibition with 10- to 25-fold lower doses compared to the crystalline form [4].
  • Identified Therapeutic Window: A dose-finding study using the solid dispersion form revealed a range of doses with significant antitumor activity but without causing weight loss or elevating urinary protein levels [4].

A Note on a Paradoxical Effect

One study using a zebrafish embryonic xenograft model reported a critical paradoxical effect: while VEGFR inhibitors like KRN633 blocked tumor vascularization and growth, they also enhanced neutrophil migration, which in turn promoted tumor invasion and micrometastasis [5]. This suggests that the therapeutic outcome of VEGFR inhibition may be complex and context-dependent.

Experimental Protocol Summary

For a typical in vivo efficacy study, the general workflow is as follows. The diagram below outlines the key stages of establishing and evaluating a KRN633 xenograft model.

Start Start Xenograft Study CellPrep Cell Line Preparation (Culture A549, HT29, etc.) Start->CellPrep AnimalModel Animal Model Setup (Athymic mice/rats) CellPrep->AnimalModel Implant Tumor Cell Implantation (Subcutaneous) AnimalModel->Implant Grouping Randomization & Grouping (When tumors palpable) Implant->Grouping Dosing Compound Administration (Oral gavage, 10-100 mg/kg, qd/bid) Grouping->Dosing Monitoring Tumor & Health Monitoring (Caliper measurement, body weight) Dosing->Monitoring Endpoint Study Endpoint (Tumor volume ~1000 mm³) Monitoring->Endpoint Analysis Analysis (Tumor volume, histology, microvessel density) Endpoint->Analysis

Current Research Status and Next Steps

The provided data validates KRN633 as a potent and selective VEGFR inhibitor in preclinical xenograft models. However, the most recent specific study on its efficacy is from 2006 [4], and its current development status for human use is unclear from the search results.

To build a comprehensive comparison guide, you might consider:

  • Investigating Clinical Status: Determine if KRN633 progressed to clinical trials and its current development status.
  • Expanding Comparator List: Research the in vitro and in vivo data for other common VEGFR inhibitors (e.g., Sunitinib, Sorafenib, Axitinib) using recent literature.
  • Exploring PDX Models: Consider using Patient-Derived Xenograft (PDX) models, which are recognized as more faithful representations of human tumors than traditional cell-line models [6] [7] [8].

References

KRN633 vascular permeability reduction

Author: Smolecule Technical Support Team. Date: February 2026

KRN633 at a Glance

KRN633 is an ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs), with VEGFR-2 being its primary target. [1] [2] Its effect on vascular permeability is linked to its overall inhibition of VEGF signaling, a key driver of both new blood vessel formation and vessel leakiness.

Parameter Details/Value Experimental Context
Primary Target VEGFR-2 (IC₅₀ = 160 nM) [1] Cell-free kinase assay on recombinant receptors [1]
Other Targets VEGFR-1 (IC₅₀ = 170 nM), VEGFR-3 (IC₅₀ = 125 nM) [1] Cell-free kinase assay on recombinant receptors [1]
Cellular IC₅₀ 1.16 nM (VEGF-induced VEGFR-2 phosphorylation in HUVECs) [1] Human Umbilical Vein Endothelial Cells (HUVECs) [1]
In Vivo Effect Reduced vascular permeability and inhibition of tumor angiogenesis [2] Various human tumor xenograft models in mice/rats [2]
Observed Outcome Decreased vascular permeability in tumor xenografts [2] Histological analysis of tumors [2]

Experimental Protocols for Key Findings

The data in the table above are derived from standardized experimental models used in drug discovery.

Cell-Free Kinase Assay (Target Selectivity) [1]
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of KRN633 against purified recombinant VEGFRs and other tyrosine kinases.
  • Method: KRN633 was tested at concentrations ranging from 0.3 nM to 10 μM in the presence of a fixed (1 μM) concentration of ATP. The inhibition of tyrosine kinase activity was measured.
  • Analysis: Dose-response curves were generated, and IC₅₀ values were calculated from quadruplicate assays.
Cellular Assay (VEGFR-2 Phosphorylation in HUVECs) [1]
  • Purpose: To confirm that KRN633 inhibits VEGF signaling in a relevant human endothelial cell model.
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown in standard media.
  • Treatment: Cells are stimulated with VEGF in the presence of increasing concentrations of KRN633.
  • Analysis: Phosphorylation of VEGFR-2 is detected using specific antibodies to measure the compound's potency (IC₅₀ = 1.16 nM).
In Vivo Tumor Xenograft Models (Antiangiogenic Activity) [2]
  • Purpose: To evaluate the effect of KRN633 on tumor growth, angiogenesis, and vascular permeability in vivo.
  • Animal Models: Human cancer cells (e.g., from lung, colon, prostate) are implanted in immunodeficient mice or rats.
  • Dosing: KRN633 is administered orally, typically at 20-100 mg/kg, once daily. [1] [2]
  • Assessment: Tumors are analyzed histologically. KRN633 treatment led to a reduction in endothelial cells within tumors and a decrease in vascular permeability, demonstrating its antiangiogenic effect. [2]

Mechanism of Action

KRN633 works by blocking the VEGF-VEGFR-2 signaling pathway, which is a central regulator of pathological angiogenesis and vascular hyperpermeability. [3] [4] The following diagram illustrates this mechanism and its functional consequences.

G cluster_legend Mechanism Key VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Signaling Downstream Signaling (ERK1/2, etc.) VEGFR2->Signaling Activates ATP ATP ATP->VEGFR2 Phosphorylation KRN633 KRN633 Inhibitor KRN633->VEGFR2 Competitively Inhibits Permeability Increased Vascular Permeability Signaling->Permeability Angiogenesis Pathological Angiogenesis Signaling->Angiogenesis Process Biological Process Target Drug Target Action Inhibitor Action Effect Cellular Effect Resource Natural Resource

Assessing Vascular Permeability

The search results also highlight a modern in vitro method for quantifying vascular permeability, which is relevant for evaluating drugs like KRN633. [5]

  • Model: A microfluidic device with a channel of Human Umbilical Vein Endothelial Cells (HUVECs) grown on a fibrin gel.
  • Principle: The endothelial monolayer acts as a barrier. The diffusion of a fluorescent tracer (e.g., 70 kDa dextran, which approximates tumor vasculature permeability) or nanoparticles from the cell channel into the gel channel is measured.
  • Measurement: The Diffusional Permeability Coefficient (Pd) is calculated by analyzing fluorescence intensity over time using microscopy. A lower Pd indicates a tighter, less leaky endothelial barrier.
  • Application: This method allows for quantitative, high-throughput screening of how antiangiogenic compounds or nanoparticles of different sizes affect vascular permeability under conditions that mimic both healthy and tumor vasculature. [5]

Interpretation and Next Steps

The data confirms KRN633 is a potent and selective VEGFR-2 inhibitor that reduces vascular permeability in preclinical models. However, its development status compared to other antiangiogenic drugs is unclear.

To build a more complete comparison guide, you could:

  • Search for head-to-head studies comparing KRN633 with established VEGFR inhibitors (e.g., Sunitinib, Sorafenib).
  • Investigate clinical trial registries to determine if KRN633 advanced to human trials.
  • Explore regulatory agency databases to find approved VEGFR inhibitors and their prescribing information, which contains detailed efficacy and pharmacokinetic data.

References

Mechanistic Profile and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

The table below clearly distinguishes the primary mechanisms and targets of KRN633 and the PKC-β inhibitor Enzastaurin.

Feature KRN633 Enzastaurin (PKC-β Inhibitor)
Primary Target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) [1] [2] Protein Kinase C beta (PKC-β) [3] [4]
Mechanism of Action ATP-competitive tyrosine kinase inhibitor [5] [1] ATP-competitive serine/threonine kinase inhibitor [4]
Key IC50 Values VEGFR-1: 170 nM; VEGFR-2: 160 nM; VEGFR-3: 125 nM [2] PKC-β: 0.069 µM (69 nM) [3]
Selectivity Selective for VEGFR-1, -2, -3; weaker activity vs. PDGFRα, c-Kit [2] Relatively high specificity for PKC-β isoform [3]
Cellular Action Inhibits VEGF-induced VEGFR-2 phosphorylation, endothelial cell proliferation, and tube formation [1] [2] Inhibits phosphorylation of PKC-β and its downstream target, p-AKT; reduces cell viability [3]

A direct comparative study found that while both Enzastaurin and KRN633 showed some effect in malignant pleural mesothelioma (MPM) models, Enzastaurin was more effective at killing MPM cells than KRN633. The combination of the two drugs was, at best, additive and lacked synergy [3].

Quantitative Kinase Inhibition Profiles

For a research-focused audience, the detailed kinase profiling data for KRN633 is essential. The following table summarizes its inhibitory activity (IC50) across a range of kinases, highlighting its selectivity profile.

Kinase Target IC50 (nM) Notes / Experimental Context
VEGFR3 (Flt-4) 125 Primary Target [2]
VEGFR2 (KDR) 160 Primary Target; Inhibits VEGF-induced phosphorylation in HUVECs (IC50 = 1.16 nM) [1] [2]
VEGFR1 (Flt-1) 170 Primary Target [2]
PDGFRα 965 Weaker activity [2]
c-Kit 4330 Very weak activity [2]
FGFR-1, EGFR, c-Met No inhibition Does not block phosphorylation in cells at relevant concentrations [2]

This data confirms that KRN633 is a potent and selective inhibitor of the VEGFR family with minimal off-target effects on other related receptor tyrosine kinases [2].

Key Experimental Protocols

To facilitate your own research or for critical evaluation, here are the methodologies used to generate the key data in the search results.

  • Cell-Free Kinase Assay (for IC50 determination): KRN633 was tested against a panel of recombinant tyrosine kinases at concentrations ranging from 0.3 nM to 10 µM. The assays were performed in quadruplicate with an ATP concentration of 1 µM to determine the half-maximal inhibitory concentration (IC50) for each kinase [2].
  • Cellular Proliferation Assay (HUVEC): The inhibitory effect of KRN633 on VEGF-driven proliferation was measured using Human Umbilical Vein Endothelial Cells (HUVECs). Cells were cultured and treated with KRN633 (0.01 to 10 µM) or a vehicle control for 96 hours. Cell viability was subsequently quantified using a metabolic activity reagent like WST-1 [2].
  • In Vivo Tumor Xenograft Models: The antitumor efficacy of KRN633 was evaluated in athymic mice and rats bearing various human tumor xenografts (e.g., lung, colon, prostate). KRN633 was administered orally, once or twice daily, at doses of 20-100 mg/kg. Tumor volume was monitored to assess growth inhibition, and histologic analysis of the tumors was conducted to evaluate effects on endothelial cell number and vascular permeability [1].

Signaling Pathway Context

The relationship between VEGFR and PKC-β in angiogenesis signaling helps explain the different applications of these inhibitors. The pathway can be summarized as follows:

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PKCb PKCb VEGFR2->PKCb Activates pAKT pAKT PKCb->pAKT Phosphorylates Angiogenesis Angiogenesis pAKT->Angiogenesis Promotes KRN633 KRN633 KRN633->VEGFR2 Inhibits Enzastaurin Enzastaurin Enzastaurin->PKCb Inhibits

This diagram illustrates that KRN633 acts upstream by blocking the VEGFR-2 receptor, while Enzastaurin acts downstream by directly inhibiting the PKC-β enzyme. This explains why Enzastaurin was found to decrease phosphorylation of not only PKC-β and AKT but also, surprisingly, the upstream VEGFR-2, positioning PKC-β as a highly attractive target in that specific study [3].

Key Insights for Researchers

  • Distinct Applications: Due to their different targets, these inhibitors are investigated for different conditions. KRN633, as a VEGFR inhibitor, is primarily studied for its anti-angiogenic effects in solid tumors [1]. Enzastaurin, targeting PKC-β, has been researched in cancers like mesothelioma and glioblastoma and is also implicated in vascular dysfunction related to oxidative stress [3] [6] [4].
  • Specificity is Key: The data confirms that KRN633 should not be used as a PKC-β inhibitor in experimental models. For probing PKC-β function, a specific inhibitor like Enzastaurin or Ruboxistaurin (LY333531) is required [6] [4].
  • Research-Grade Data: The provided IC50 values and experimental protocols are crucial for designing experiments, calculating dosing concentrations, and comparing the potency of these inhibitors with other compounds in your research pipeline.

References

KRN633 antitumor activity different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Antitumor Activity of KRN633 in Cancer Models

Cancer Type Experimental Model Dosage & Administration Key Findings & Efficacy
Various Solid Tumors (Lung, Colon, Prostate) In vivo, tumor xenografts in athymic mice/rats [1] [2] [3] 20-100 mg/kg, oral gavage (p.o.), once daily [1] [2] [3] Significant tumor growth inhibition; regression of some well-established tumors; reduced vascular permeability and endothelial cell count [1].
Non-Small Cell Lung Cancer (A549) In vitro (cell lines) & In vivo (mouse xenograft) [2] [3] In vivo: 100 mg/kg/d, p.o. [2] [3] Significant tumor growth inhibition in vivo; not cytotoxic to A549 cells in vitro [2] [3].
Colorectal Cancer (HT29, Ls174T) In vitro (cell lines) & In vivo (mouse xenograft) [1] [2] [3] In vivo: 100 mg/kg/d, p.o.; 100 mg/kg twice daily induced ~90% growth inhibition of HT29 tumors [1] [2] [3] Significant tumor growth inhibition in vivo; not cytotoxic to HT29 or Ls174T cells in vitro [1] [2].
Prostate Cancer (LNCap, DU145) In vitro (cell lines) & In vivo (mouse xenograft) [1] [2] [3] In vivo: 100 mg/kg/d, p.o. [1] [2] [3] Significant tumor growth inhibition in vivo; not cytotoxic to LNCap or DU145 cells in vitro [1] [2].

Mechanism of Action and Key Experimental Protocols

KRN633 is an ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are key drivers of tumor angiogenesis [1] [2] [3]. The diagram below illustrates its mechanism.

krn633_mechanism KRN633 KRN633 VEGFR VEGFR-1/-2/-3 (Tyrosine Kinase) KRN633->VEGFR Inhibits MAPK_Pathway MAPK Pathway (ERK1/2 Phosphorylation) VEGFR->MAPK_Pathway Activates Angiogenesis Tumor Angiogenesis (Endothelial Cell Proliferation, Tube Formation) MAPK_Pathway->Angiogenesis Promotes TumorGrowth Solid Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Key In Vitro and In Vivo Protocols

The experimental data is derived from standardized, widely accepted research methods.

  • 1. Cell-Free Kinase Assay [2] [3]

    • Purpose: To determine the half-maximal inhibitory concentration (IC50) of KRN633 against recombinant VEGFR kinases.
    • Procedure: KRN633 is tested at concentrations ranging from 0.3 nM to 10 µM in the presence of a fixed concentration of ATP (1 µM). Assays are typically performed in quadruplicate for statistical reliability.
  • 2. Cellular Assay (HUVEC Proliferation) [1] [2]

    • Purpose: To assess the inhibitory effect on VEGF-driven proliferation in human umbilical vein endothelial cells (HUVECs), a primary model for angiogenesis.
    • Procedure:
      • HUVECs are cultured and stimulated with VEGF.
      • KRN633 is added at varying concentrations.
      • Cell viability is measured after a set incubation period (e.g., 96 hours) using a reagent like WST-1.
      • KRN633 inhibits HUVEC proliferation with an IC50 of 14.9 nM, demonstrating potent anti-angiogenic activity [2].
  • 3. In Vivo Efficacy Study (Tumor Xenograft Models) [1] [2] [3]

    • Purpose: To evaluate the antitumor activity and tolerability of KRN633 in a living organism.
    • Procedure:
      • Animal Models: Athymic mice or rats implanted with human cancer cell lines (e.g., A549, HT29) [2] [3].
      • Dosing: KRN633 is administered orally (by gavage) at doses of 20-100 mg/kg, once daily [1] [2].
      • Key Metrics: Tumor volume is measured regularly and compared to a vehicle-control group. Histological analysis of harvested tumors assesses changes in blood vessel density and structure [1].

Research Implications and Critical Considerations

  • Antiangiogenic Specificity: KRN633's lack of direct cytotoxicity to cancer cells in vitro confirms that its primary mechanism is antiangiogenic, disrupting the tumor's blood supply [1] [2].
  • Significant In Vivo Efficacy: The compound's ability to inhibit and even cause regression of established tumors highlights its therapeutic potential [1].
  • Critical Safety Consideration: Research shows that inhibiting VEGF signaling with KRN633 during pregnancy impairs fetal and placental vascular development, leading to intrauterine growth restriction in mice [4] [5]. This is a vital consideration for any future development.

References

KRN633 additive effects combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on KRN633 Combinations

The table below summarizes key experimental findings from the search results regarding KRN633 used in combination with other agents.

Combination Partner Experimental Model Key Findings on Combined Effect Reference
Enzastaurin (PKC-β inhibitor) Malignant Pleural Mesothelioma (MPM) cell lines The combination effect was additive at best and lacked synergy. Enzastaurin was significantly more effective at killing MPM cells than KRN633. [1] [1]
TNF-α (inflammatory cytokine) Primary Human Coronary Artery Endothelial Cells (pHCAECs) The combination induced specific cellular changes (translocation of VE-cadherin to the cell nucleus), indicating a modified biological response. [2] [2]

Detailed Experimental Protocols

For the key experiments cited above, here are the detailed methodologies used.

  • Study on KRN633 and Enzastaurin [1]

    • Cell Models: Used a panel of malignant pleural mesothelioma (MPM) cell lines and control cells.
    • Treatment: Cell lines were treated with enzastaurin, KRN633, or a combination of both.
    • Viability Assay: Effects on cell viability were determined to assess the anti-tumor efficacy of the drugs alone and in combination.
    • Biochemical Analysis: The phosphorylation status of key signaling molecules (PKC-β, VEGFR-2, p-AKT) was analyzed to determine the impact on signaling pathways.
  • Study on KRN633 and TNF-α [2]

    • Cell Model: Primary Human Coronary Artery Endothelial Cells (pHCAECs).
    • Inflammatory Induction: The inflammatory response was induced by treating cells with the pro-inflammatory cytokine TNF-α (100 ng/mL for 24 hours).
    • Drug Treatment: Cells were treated with KRN633, both alone and in combination with TNF-α, for 24 hours.
    • Immunofluorescence: Protein localization and cellular structures were assessed using immunofluorescence staining. This technique allowed for the visualization of specific changes, such as the translocation of VE-cadherin to the cell nucleus in cells treated with KRN633 and TNF-α.

Methodologies for Evaluating Combination Effects

The search results highlight that assessing whether a combination is additive, synergistic, or antagonistic requires specific quantitative models [3] [4] [5]. The following diagram illustrates the logical workflow for applying these models.

Start Start: Measure effects of Drug A, Drug B, and Combination A+B Data Quantify Effects: EA, EB, EAB Start->Data Models Apply Reference Models Data->Models CI Combination Index (CI) CI = (CA,x/ICx,A) + (CB,x/ICx,B) Models->CI Bliss Bliss Independence S = EAB - (EA + EB - EA*EB) Models->Bliss Interpret Interpret Result CI->Interpret e.g., CI < 1 Bliss->Interpret e.g., S > 0 Synergy Synergy Interpret->Synergy Additive Additive Interpret->Additive Antagonism Antagonism Interpret->Antagonism

The two main models referenced are:

  • Combination Index (CI): A dose-effect-based method where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [5].
  • Bliss Independence: An effect-based method where a synergy score S > 0 indicates synergy, S = 0 indicates additivity, and S < 0 indicates antagonism [3] [5].

Interpretation of Available Evidence

Based on the gathered data, KRN633's role in combination therapy appears complex.

  • Limited Additive/Synergistic Evidence: The direct evidence for strong additive or synergistic effects is currently limited. The study combining KRN633 with enzastaurin concluded the effect was, at best, additive [1].
  • Context-Dependent Action: KRN633's effect is highly specific to the biological context. In endothelial cells, its combination with an inflammatory signal (TNF-α) produced a distinct morphological change, suggesting the combined effect can alter specific cellular pathways beyond simple viability [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

416.1251329 Da

Monoisotopic Mass

416.1251329 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E1V875I8DX

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

286370-15-8

Wikipedia

VEGF receptor tyrosine kinase inhibitor III

Dates

Last modified: 08-15-2023
1: Asano D, Nakahara T, Mori A, Sakamoto K, Ishii K. Regression of retinal capillaries following N-methyl-D-aspartate-induced neurotoxicity in the neonatal rat retina. J Neurosci Res. 2014 Oct 3. doi: 10.1002/jnr.23492. [Epub ahead of print] PubMed PMID: 25284371.
2: Morita A, Nakahara T, Abe N, Kurauchi Y, Mori A, Sakamoto K, Nagamitsu T, Ishii K. Treatment of mid-pregnant mice with KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, induces abnormal retinal vascular patterning in their newborn pups. Birth Defects Res B Dev Reprod Toxicol. 2014 Aug;101(4):293-9. doi: 10.1002/bdrb.21112. Epub 2014 May 15. PubMed PMID: 24831925.
3: Morita A, Nakahara T, Abe N, Kurauchi Y, Mori A, Sakamoto K, Nagamitsu T, Ishii K. Effects of pre- and post-natal treatment with KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, on retinal vascular development and patterning in mice. Exp Eye Res. 2014 Mar;120:127-37. doi: 10.1016/j.exer.2014.01.009. Epub 2014 Jan 23. PubMed PMID: 24462631.
4: Abe N, Nakahara T, Morita A, Wada Y, Mori A, Sakamoto K, Nagamitsu T, Ishii K. KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, induces intrauterine growth restriction in mice. Birth Defects Res B Dev Reprod Toxicol. 2013 Aug;98(4):297-303. doi: 10.1002/bdrb.21064. Epub 2013 Jun 18. PubMed PMID: 23780833.
5: Wada Y, Ozaki H, Abe N, Mori A, Sakamoto K, Nagamitsu T, Nakahara T, Ishii K. Role of vascular endothelial growth factor in maintenance of pregnancy in mice. Endocrinology. 2013 Feb;154(2):900-10. doi: 10.1210/en.2012-1967. Epub 2013 Jan 10. PubMed PMID: 23307787.
6: Sassoli C, Pini A, Chellini F, Mazzanti B, Nistri S, Nosi D, Saccardi R, Quercioli F, Zecchi-Orlandini S, Formigli L. Bone marrow mesenchymal stromal cells stimulate skeletal myoblast proliferation through the paracrine release of VEGF. PLoS One. 2012;7(7):e37512. doi: 10.1371/journal.pone.0037512. Epub 2012 Jul 16. PubMed PMID: 22815682; PubMed Central PMCID: PMC3398011.
7: Loganathan S, Kanteti R, Siddiqui SS, El-Hashani E, Tretiakova M, Vigneswaran H, Cervantes G, Natarajan V, Husain AN, Vokes EE, Kindler HL, Salgia R. Role of protein kinase C β and vascular endothelial growth factor receptor in malignant pleural mesothelioma: Therapeutic implications and the usefulness of Caenorhabditis elegans model organism. J Carcinog. 2011 Mar 3;10:4. doi: 10.4103/1477-3163.77274. PubMed PMID: 21383961; PubMed Central PMCID: PMC3049271.
8: Hah YS, Jun JS, Lee SG, Park BW, Kim DR, Kim UK, Kim JR, Byun JH. Vascular endothelial growth factor stimulates osteoblastic differentiation of cultured human periosteal-derived cells expressing vascular endothelial growth factor receptors. Mol Biol Rep. 2011 Feb;38(2):1443-50. doi: 10.1007/s11033-010-0249-1. Epub 2010 Sep 15. PubMed PMID: 20842453.
9: Ban HS, Uno M, Nakamura H. Suppression of hypoxia-induced HIF-1alpha accumulation by VEGFR inhibitors: Different profiles of AAL993 versus SU5416 and KRN633. Cancer Lett. 2010 Oct 1;296(1):17-26. doi: 10.1016/j.canlet.2010.03.010. Epub 2010 Apr 7. PubMed PMID: 20378243.
10: Wada Y, Ozaki H, Abe N, Nagamitsu T, Ohta H, Nakahara T, Ishii K. Effects of KRN633, an inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase, on vascular development of placenta and fetus of mid-pregnancy in mice. J Pharmacol Sci. 2010;112(3):290-8. Epub 2010 Mar 2. PubMed PMID: 20197639.
11: Lee MJ, Song HY, Kim MR, Sung SM, Jung JS, Kim JH. Oncostatin M stimulates expression of stromal-derived factor-1 in human mesenchymal stem cells. Int J Biochem Cell Biol. 2007;39(3):650-9. Epub 2006 Nov 23. PubMed PMID: 17169599.
12: Matsunaga N, Nakamura K, Yamamoto A, Taguchi E, Tsunoda H, Takahashi K. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window. Mol Cancer Ther. 2006 Jan;5(1):80-8. PubMed PMID: 16432165.
13: Nakamura K, Yamamoto A, Kamishohara M, Takahashi K, Taguchi E, Miura T, Kubo K, Shibuya M, Isoe T. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth. Mol Cancer Ther. 2004 Dec;3(12):1639-49. PubMed PMID: 15634658.

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